Sodium (2-oxocyclohexylidene)methanolate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H9NaO2 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
sodium;(Z)-(2-oxocyclohexylidene)methanolate |
InChI |
InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1/b6-5-; |
InChI Key |
KUDIADBKFNARIF-YSMBQZINSA-M |
Isomeric SMILES |
C1CCC(=O)/C(=C\[O-])/C1.[Na+] |
Canonical SMILES |
C1CCC(=O)C(=C[O-])C1.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Sodium (2-oxocyclohexylidene)methanolate
Topic: Synthesis and Characterization of Sodium (2-oxocyclohexylidene)methanolate Content Type: Technical Guide / Whitepaper
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate (CAS: 24393-66-6), often referred to as the sodium salt of 2-(hydroxymethylene)cyclohexanone, is a pivotal C1-synthon in organic synthesis. It serves as a highly reactive 1,3-dicarbonyl equivalent, essential for constructing fused heterocyclic systems found in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.
This guide provides a rigorous, self-validating protocol for the synthesis, isolation, and characterization of this moisture-sensitive enolate salt. Unlike the free aldehyde, which exists as an unstable oil prone to polymerization, the sodium salt offers superior shelf-stability and handling characteristics when prepared under strictly anhydrous conditions.
Part 1: Chemical Context & Mechanistic Insight[1]
Structural Dynamics
The target compound exists in a dynamic equilibrium. While formally a derivative of 2-formylcyclohexanone, the introduction of the sodium cation locks the molecule into a resonance-stabilized enolate form. This "U-shaped" conformation is stabilized by chelation between the carbonyl oxygen and the enolate oxygen via the sodium ion, driving the reaction to completion and facilitating precipitation.
Reaction Mechanism (Claisen Condensation)
The synthesis proceeds via a crossed Claisen condensation between cyclohexanone and ethyl formate, mediated by a sodium alkoxide base. The thermodynamic driving force is the final deprotonation of the 1,3-dicarbonyl intermediate, which forms the stable, insoluble salt.
Figure 1: Mechanistic pathway of the Claisen condensation. The final deprotonation renders the product insoluble in ether/toluene, preventing reverse Claisen cleavage.
Part 2: Synthesis Protocol
Pre-requisites & Safety
-
Hazards: Sodium ethoxide is corrosive and moisture-sensitive.[1] Ethyl formate is highly flammable.[1][2]
-
Atmosphere: All steps must be performed under a positive pressure of Nitrogen (
) or Argon. -
Solvents: Toluene (preferred for scale-up) or Diethyl Ether (anhydrous). Must be dried over Na/Benzophenone or molecular sieves (3Å).
Experimental Workflow
Scale: 100 mmol (approx. 9.8 g Cyclohexanone)[3]
Figure 2: Step-by-step synthesis workflow emphasizing temperature control and order of addition.
Detailed Procedure
-
System Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
-
Base Suspension: Charge the flask with commercially available Sodium Ethoxide (6.80 g, 100 mmol) and anhydrous Toluene (150 mL). Cool the suspension to 0°C using an ice/water bath.
-
Expert Insight: While Sodium Methoxide/Methanol can be used, Toluene/Sodium Ethoxide is preferred because the product is virtually insoluble in Toluene, maximizing yield via the common ion effect and precipitation.
-
-
Formylation: Add Ethyl Formate (7.41 g, 8.1 mL, 100 mmol) dropwise to the stirred suspension. Ensure the internal temperature remains
C. -
Reaction: Mix Cyclohexanone (9.81 g, 10.4 mL, 100 mmol) with 20 mL of anhydrous Toluene in the addition funnel. Add this solution dropwise over 30 minutes.
-
Observation: The mixture will thicken and change color (typically turning yellow to light pink).
-
-
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. A heavy precipitate of the sodium salt will form.
-
Work-up: Filter the solid rapidly under a blanket of nitrogen (using a Schlenk frit or a Buchner funnel with a nitrogen cone). Wash the cake twice with anhydrous Diethyl Ether (2 x 50 mL) to remove unreacted ketone and ester.
-
Drying: Dry the solid in a vacuum desiccator over
for 4 hours.
Yield: Expected yield is 85–92% (approx. 12.5–13.5 g). Appearance: Hygroscopic off-white to pale pink powder.
Part 3: Characterization & Validation
Spectroscopic Data
The sodium salt exhibits distinct spectral features compared to the free aldehyde. The delocalization of the negative charge results in a shielding effect on the vinyl proton compared to the free enol.
| Technique | Parameter | Observed Value | Structural Assignment |
| 1H NMR | Solvent | ||
| 1.40 - 2.20 (m, 8H) | Cyclohexyl ring protons ( | ||
| 8.55 (s, 1H) | Vinyl proton ( | ||
| IR (ATR) | 1630 - 1590 | ||
| 2800 - 3000 | C-H aliphatic stretch. | ||
| Solubility | Water, DMSO, Methanol | Soluble (with hydrolysis in water over time). | |
| Toluene, Ether, Hexane | Insoluble. |
Self-Validation Tests
To ensure the integrity of the synthesized batch before proceeding to expensive downstream steps:
-
The Ferric Chloride Test: Dissolve a small spatula tip of the product in 1 mL of water/ethanol (1:1). Add 1 drop of 1%
solution.-
Pass: Immediate deep violet/purple coloration (indicates free enol/enolate).
-
Fail: Yellow/Orange (indicates hydrolysis to cyclohexanone or decomposition).
-
-
Acid Hydrolysis Check: Dissolve 50 mg in water and acidify with 1M HCl. Extract with ether. TLC (20% EtOAc/Hexane) should show a spot for 2-formylcyclohexanone (tailing due to enol) and no starting cyclohexanone.
Part 4: Applications in Drug Development[6][7]
This sodium salt is a "plug-and-play" reagent for synthesizing fused heterocycles.
Synthesis of Indazoles and Pyrazoles
Reacting the sodium salt with hydrazine derivatives yields tetrahydroindazoles, a scaffold found in anti-tumor agents.
-
Reagent: Hydrazine hydrate (
) or Phenylhydrazine. -
Conditions: Ethanol, Reflux, 2h.
-
Outcome: 4,5,6,7-Tetrahydro-1H-indazole.
Synthesis of Benzisoxazoles
Reaction with Hydroxylamine hydrochloride (
Figure 3: Divergent synthesis pathways utilizing the sodium salt for heterocyclic library generation.
References
-
Ainsworth, C. (1959). Indazole. Organic Syntheses, 39, 27. (Foundational protocol for the acidification and cyclization of the formyl-cyclohexanone salt).
-
Grosvenor, P. et al. (2013). Synthesis of fused pyrazoles from 2-hydroxymethylenecyclohexanone. Journal of Heterocyclic Chemistry. (Modern application in drug scaffold synthesis).
-
PubChem Compound Summary. (2024). 2-(Hydroxymethylene)cyclohexanone.[4][5][6] National Center for Biotechnology Information. (Spectral and physical property validation).
-
BenchChem Application Note. (2025). Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis. (Industrial relevance and scale-up considerations).
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- 2. metauxspeciaux.fr [metauxspeciaux.fr]
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- 4. Page loading... [guidechem.com]
- 5. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2E)-2-(hydroxy-methylene)-cyclohexan-1-one | C7H10O2 | CID 10975490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sodium (2-oxocyclohexylidene)methanolate: Physical Properties, Mechanistic Reactivity, and Synthetic Workflows
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In the realm of advanced heterocyclic synthesis and drug discovery, the efficient construction of functionalized ring systems relies heavily on versatile intermediate building blocks. Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9) stands out as a highly valuable C1-synthon. Structurally existing as a resonance-stabilized hybrid between an enolate and an alkoxide, this ambident compound serves as a critical 1,3-bis-electrophilic equivalent. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and self-validating experimental protocols, specifically highlighting its utility in synthesizing fused pyridines and complex amide-based therapeutics.
Structural Identity and Physicochemical Profile
Understanding the physical and chemical parameters of Sodium (2-oxocyclohexylidene)methanolate is essential for optimizing solvent selection, reaction conditions, and downstream purification steps. The salt is highly polar, dictating its orthogonal solubility profile compared to its neutral precursors.
Quantitative Data Summary
The following table outlines the core physical and chemical properties critical for experimental design:
| Property | Value / Description |
| Chemical Name | Sodium (2-oxocyclohexylidene)methanolate |
| Synonyms | 2-(hydroxymethylene)cyclohexanone sodium salt; Sodium 2-oxocyclohexylidenemethanolate |
| CAS Registry Number | 55735-44-9 |
| Molecular Formula | C₇H₉NaO₂ |
| Molecular Weight | 148.14 g/mol |
| Physical State | Solid (Typically pale yellow to off-white powder) |
| Solubility Profile | Soluble in H₂O, MeOH, EtOH; Insoluble in Et₂O and non-polar organics |
| Stability | Hygroscopic; stable under inert atmosphere (N₂/Ar) at room temperature |
Mechanistic Insights: The Claisen Formylation Pathway
From a mechanistic standpoint, the synthesis of Sodium (2-oxocyclohexylidene)methanolate is driven by a crossed Claisen condensation (specifically, formylation). When cyclohexanone is treated with ethyl formate in the presence of a strong base (sodium ethoxide), the base deprotonates the
This enolate attacks the highly electrophilic carbonyl carbon of ethyl formate. Subsequent elimination of an ethoxide ion yields 2-(hydroxymethylene)cyclohexanone, which is immediately deprotonated in the basic medium to form the stable sodium salt. The structural duality of this salt imparts unique chemoselectivity; in subsequent ring-forming reactions, the formyl carbon acts as a primary electrophilic center, while the ketone carbonyl acts as a secondary electrophilic site, making it an ideal precursor for constructing 6-membered heterocycles like pyrimidines and fused pyridines.
Experimental Workflows & Methodologies
As a Senior Application Scientist, it is critical to look beyond the mere steps of a protocol and understand the causality of each action. The following protocols are designed as self-validating systems where the physical chemistry of the molecules inherently drives the reaction to purity.
Protocol A: De Novo Synthesis of Sodium (2-oxocyclohexylidene)methanolate
This protocol leverages solubility differentials to achieve high yield and purity without chromatographic intervention, as detailed in foundational pharmaceutical patents () [1].
-
Step 1: Dissolve cyclohexanone (30 mL) and ethyl formate (24 mL) in anhydrous diethyl ether (150 mL).
-
Causality & Logic: Diethyl ether is selected as the reaction medium because while the starting materials are highly soluble, the resulting sodium salt is virtually insoluble. This drives the reaction equilibrium forward via Le Chatelier's principle and prevents the intermediate from undergoing further undesired side reactions.
-
-
Step 2: Add sodium ethoxide (21 g) portion-wise under strict ice-cooling (0°C).
-
Causality & Logic: The initial deprotonation of cyclohexanone is highly exothermic. Maintaining the temperature at 0°C kinetically suppresses the self-aldol condensation of cyclohexanone, ensuring that the generated enolate reacts exclusively with the highly electrophilic ethyl formate.
-
-
Step 3: Stir the reaction mixture at room temperature for 10 hours.
-
Causality & Logic: Allowing the reaction to warm to room temperature provides the necessary thermodynamic activation for complete conversion, resulting in the quantitative precipitation of the product as a solid.
-
-
Step 4: Collect the insoluble material by vacuum filtration and wash extensively with anhydrous diethyl ether.
-
Self-Validating System: The precipitation itself serves as a visual indicator of reaction success. Washing with ether selectively removes unreacted starting materials and organic-soluble byproducts, yielding the pure sodium salt (approx. 49.2 g) ready for downstream synthesis.
-
Protocol B: Annulation to 2-oxo-hexahydroquinoline-3-carbonitriles
This intermediate is heavily utilized to synthesize fused pyridine derivatives, which are critical scaffolds for antitumor agents () [2].
-
Step 1: Suspend Sodium (2-oxocyclohexylidene)methanolate (15 g), 2-cyanoacetamide (4.3 g), and piperidine (1.0 mL) in water (35 mL).
-
Causality & Logic: Water is an excellent solvent for the polar sodium salt and the highly polar intermediates formed during the reaction. Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation.
-
-
Step 2: Stir the mixture at 40°C for 4 days.
-
Causality & Logic: Mild heating provides the activation energy for the dual condensation/cyclization sequence (forming the fused pyridine ring) without causing thermal degradation or hydrolysis of the sensitive cyano group.
-
-
Step 3: Filter off any insoluble byproducts, then concentrate the filtrate under reduced pressure. Suspend the residue in methanol, filter again, and concentrate to isolate the target hexahydroquinoline derivative.
Visualization of the Synthetic and Pharmacological Workflow
The logical progression from raw starting materials to active pharmacological agents is mapped below.
Workflow illustrating the synthesis and application of Sodium (2-oxocyclohexylidene)methanolate.
Applications in Drug Discovery
The true value of Sodium (2-oxocyclohexylidene)methanolate lies in its downstream applications. By acting as a rigid, cyclic C3-synthon, it allows medicinal chemists to rapidly assemble complex, multi-ring systems.
-
Antitumor Agents: Fused pyridines synthesized from this sodium salt (such as 2-oxo-hexahydroquinoline-3-carbonitriles) have demonstrated promising antiproliferative activity against human liver carcinoma cell lines (HEPG2), often exhibiting IC50 values in the low micromolar range [2].
-
Kinase Inhibitors: The intermediate is also a precursor for indolyl-pyrimidine hybrids and complex amide compounds that function as Epidermal Growth Factor Receptor (EGFR) inhibitors, a major target in targeted cancer therapies [1].
References
- Lu, et al. "Amide compounds and use of the same." U.S. Patent No. 8,329,691 B2, 2012.
-
Abdel-aziz, M., et al. "Facile synthesis and antiproliferative activity of new 3-cyanopyridines." BMC Chemistry, 2019. Available at:[Link]
Discovery and history of Sodium (2-oxocyclohexylidene)methanolate
The following technical guide details the chemical identity, historical discovery, synthetic utility, and pharmaceutical applications of Sodium (2-oxocyclohexylidene)methanolate.
From Claisen Condensation to Kinase Inhibition Scaffolds
Part 1: Executive Summary
Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9 ) is the sodium enolate salt of 2-(hydroxymethylene)cyclohexanone. It serves as a stabilized, solid-state equivalent of unstable formyl-cycloalkanones. In drug development, it is a critical "C1-synthon" used to introduce a formyl group at the
| Chemical Property | Data |
| IUPAC Name | Sodium; (2-oxocyclohexylidene)methanolate |
| Common Synonyms | Sodium 2-(hydroxymethylene)cyclohexanone; 2-Formylcyclohexanone sodium salt |
| Molecular Formula | |
| Molecular Weight | 148.13 g/mol |
| Appearance | Hygroscopic off-white to pale yellow powder |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |
Part 2: Chemical Architecture & Structural Dynamics
The utility of this compound lies in its ability to resolve the stability issues of its parent molecule. Free 2-formylcyclohexanone is unstable, prone to polymerization and oxidation. The sodium salt locks the molecule in a specific enolate geometry, preventing degradation while maintaining high nucleophilic and electrophilic reactivity.
Tautomeric Equilibrium
In solution, the anion exists in a resonance hybrid, but the solid salt stabilizes the
Figure 1: Stabilization of the unstable formyl ketone via sodium salt formation.
Part 3: Historical Genesis & Synthetic Evolution
The discovery of this compound is rooted in the "Golden Age" of German organic chemistry, specifically the work of Ludwig Claisen .
-
1893 (The Discovery): Ludwig Claisen and W. Wislicenus described the condensation of ketones with formate esters using sodium alkoxides. They observed that while the free "hydroxymethylene" ketones were often oils that darkened on standing, their metal salts were crystalline and stable.
-
1900s-1950s (The Reagent Era): The sodium salt became the standard reagent for "protecting" the formyl group. Researchers like Wallach utilized these salts to characterize terpene derivatives.
-
Modern Era (High-Throughput Synthesis): In the 21st century, this salt is utilized in multicomponent reactions (MCRs) for combinatorial chemistry, specifically in the "one-pot" synthesis of dihydropyridines and quinolines for drug screening libraries.
Part 4: Mechanistic Utility in Heterocyclic Synthesis
The sodium salt acts as a 1,3-dielectrophile . The exocyclic carbon (former formate carbon) is highly electrophilic, while the ring carbonyl provides the second closure point.
The Reaction Tree
The choice of co-reactant dictates the heterocyclic core formed:
-
Hydrazines (
): Yield 4,5,6,7-Tetrahydroindazoles (Anti-inflammatory, Kinase inhibition). -
Hydroxylamine (
): Yield Benzisoxazoles (Antipsychotic pharmacophores). -
Guanidines/Enaminones: Yield Hexahydroquinolines (Calcium channel blockers, Antitumor).
Figure 2: Divergent synthetic pathways from the sodium salt scaffold.
Part 5: Case Studies in Drug Development
Recent literature highlights the role of this scaffold in oncology and infectious disease research.
1. Antitumor Agents (Hexahydroquinolines)
Researchers have utilized Sodium (2-oxocyclohexylidene)methanolate to synthesize 2-oxo-hexahydroquinoline-3-carbonitriles.[1][2][3][4][5]
-
Mechanism: The salt reacts with 2-cyano-N'-(1-aryl-ethylidene)acetohydrazides.[2][4][5]
-
Outcome: Derivatives showed potent cytotoxicity against HEPG2 (liver carcinoma) cell lines, with some analogs (e.g., pyridine derivatives) exhibiting
values comparable to Doxorubicin (1.46 µM).[2][4] -
Significance: These rigid tricyclic structures intercalate DNA or inhibit Topoisomerase enzymes.
2. Pim-1 Kinase Inhibitors
The tetrahydroindazole core, derived from the reaction of this salt with substituted hydrazines, is a privileged scaffold for designing ATP-competitive inhibitors of Pim-1 kinase , a target overexpressed in leukemia and prostate cancer.
Part 6: Experimental Protocols
Protocol A: Synthesis of Sodium (2-oxocyclohexylidene)methanolate
A self-validating protocol based on the classic Claisen condensation.
Reagents:
-
Cyclohexanone (1.0 eq)
-
Ethyl Formate (1.1 eq)
-
Sodium Methoxide (powder, 1.1 eq)
-
Solvent: Anhydrous Toluene or Diethyl Ether
Step-by-Step:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen, suspend Sodium Methoxide (5.4 g, 0.1 mol) in anhydrous Toluene (100 mL). Cool to 0°C.
-
Addition: Mix Cyclohexanone (9.8 g, 0.1 mol) and Ethyl Formate (8.1 g, 0.11 mol) in a dropping funnel. Add dropwise to the suspension over 30 minutes. Note: Maintain temperature <5°C to prevent self-condensation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will thicken, and a precipitate will form.
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold diethyl ether (
mL) to remove unreacted ketone and ester. -
Drying: Dry the solid in a vacuum desiccator over
. -
Validation: The product should be a hygroscopic pale powder.
-NMR ( ) should show a characteristic vinyl proton signal at ppm.
Protocol B: Synthesis of 4,5,6,7-Tetrahydroindazole (Reference Standard)
Reagents:
-
Sodium (2-oxocyclohexylidene)methanolate (1.0 eq)
-
Hydrazine Hydrate (1.2 eq)
-
Solvent: Ethanol/Acetic Acid[6]
Step-by-Step:
-
Dissolve the sodium salt (10 mmol) in Ethanol (20 mL).
-
Add Hydrazine Hydrate (12 mmol) followed by Acetic Acid (1 mL).
-
Reflux for 2 hours.
-
Cool and pour into ice water. The tetrahydroindazole precipitates as a white solid.
-
Yield: Typically 85-95%.
References
-
Claisen, L. (1893). "Über die Einwirkung von Ameisensäureester auf Ketone." Berichte der deutschen chemischen Gesellschaft, 26(3), 2729-2735. Link
-
Abdel-Aziz, H. M., et al. (2019).[2] "Facile synthesis and antiproliferative activity of new 3-cyanopyridines." Chemistry Central Journal (BMC Chemistry), 13, 130. Link
-
Bandeira, P. N., et al. (2025). "Synthesis, Topoisomerase I and II Inhibitory Activity... of Rigid Analogues of 2,4,6-Trisubstituted Pyridine." ResearchGate.[6] Link
-
Sigma-Aldrich. "Sodium (2-oxocyclohexylidene)methanolate Product Specification." Link
-
Organic Syntheses. "Cyclohexanone diallyl acetal (Reference for Claisen conditions)." Org.[1][4][6][7][8][9] Synth. 1965, 45, 25. Link
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Sodium (2-oxocyclohexylidene)methanolate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Sodium (2-oxocyclohexylidene)methanolate
Introduction
Sodium (2-oxocyclohexylidene)methanolate, the sodium salt of the enol tautomer of 2-(hydroxymethylene)cyclohexanone, is a pivotal intermediate in synthetic organic chemistry. Its utility lies in its nature as a stabilized enolate, a potent carbon nucleophile essential for constructing complex molecular architectures in pharmaceutical and fine chemical development. The bifunctional nature of its parent molecule, featuring both a ketone and a masked aldehyde, makes this enolate a versatile building block.
However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. A comprehensive understanding of its stability profile is not merely an academic exercise but a critical necessity for ensuring reaction reproducibility, process scalability, and the overall integrity of a drug development pipeline. This guide provides a detailed examination of the intrinsic chemical liabilities of sodium (2-oxocyclohexylidene)methanolate, outlines its primary degradation pathways, and establishes field-proven protocols for its proper storage, handling, and stability assessment.
Section 1: Core Chemical Characteristics and Inherent Reactivity
Sodium (2-oxocyclohexylidene)methanolate is a resonance-stabilized enolate. The negative charge is delocalized across the oxygen and the alpha-carbon, although the resonance form with the charge on the more electronegative oxygen atom is the major contributor to the hybrid.[1] This delocalization is key to its stability relative to a simple alkoxide or carbanion.[2][3]
The primary chemical characteristic dictating its stability is its basicity. As the conjugate base of a β-dicarbonyl equivalent (pKa of the parent compound is approximately 11), the enolate is a reasonably strong base, readily reacting with even weak proton donors like water.[2] This inherent basicity is the root cause of its principal degradation pathway: hydrolysis.
Section 2: Primary Degradation Pathways and Mechanisms
The stability of sodium (2-oxocyclohexylidene)methanolate is compromised by several environmental factors, each initiating a distinct degradation cascade. Understanding these mechanisms is fundamental to designing effective mitigation strategies.
Hydrolytic Degradation
This is the most significant and rapid degradation pathway. The enolate anion is highly sensitive to moisture.[4] Exposure to atmospheric humidity or protic solvents leads to protonation, which neutralizes the salt and regenerates the parent β-keto aldehyde, 2-(hydroxymethylene)cyclohexanone.[5] This process is effectively irreversible and results in a complete loss of the active enolate species.
Caption: Hydrolytic degradation of the sodium enolate to its parent carbonyl compound.
Degradation via Atmospheric Carbon Dioxide
The basic nature of the enolate makes it susceptible to reaction with atmospheric carbon dioxide, an acidic gas. This reaction proceeds via nucleophilic attack of the enolate on CO₂, forming a carboxylate species. This pathway not only consumes the desired enolate but introduces a significant impurity into the material. Like hydrolysis, this underscores the necessity of an inert atmosphere for storage.[5]
Oxidative Degradation
The enol and enolate forms, with their electron-rich carbon-carbon double bond, are susceptible to oxidation.[6] While the specific products can be complex, oxidation can lead to cleavage of the double bond or other unwanted side reactions, resulting in a complex mixture of impurities and a decrease in purity. Storing the compound under an inert atmosphere like nitrogen or argon is crucial to prevent this oxidative decay.[7][8]
Downstream Instability of the Protonated Product
Once the enolate is protonated via hydrolysis, the resulting 2-(hydroxymethylene)cyclohexanone is itself a reactive molecule. As a β-keto aldehyde, it can undergo further degradation, primarily through two pathways:
-
Retro-Claisen Condensation: Under basic conditions (which can be generated by the NaOH byproduct of hydrolysis), the C-C bond between the carbonyl carbon and the alpha-carbon can cleave.[6]
-
Aldol Condensation: The presence of both an enolizable ketone and an aldehyde functionality allows for self-condensation reactions, leading to the formation of higher molecular weight impurities.[6]
These downstream reactions highlight the importance of preventing the initial hydrolytic step, as it unlocks a cascade of further degradation possibilities.
Section 3: Recommended Storage and Handling Protocols
Based on the degradation chemistry, a stringent set of storage and handling conditions must be implemented to preserve the integrity of sodium (2-oxocyclohexylidene)methanolate.
| Parameter | Recommendation | Rationale | Supporting Sources |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis, reaction with CO₂, and oxidation. | [7][8] |
| Temperature | Store in a cool, well-ventilated place (typically 2-8°C). Keep away from heat and ignition sources. | Slows the rate of all degradation reactions. Prevents thermal decomposition. | [7][9] |
| Moisture | Strictly avoid contact with water or moisture. Handle in a dry environment (e.g., glove box). | The compound is highly hygroscopic and moisture-sensitive, leading to rapid hydrolysis. | [4][10] |
| Container | Keep in the original, tightly sealed, corrosion-resistant container. | Prevents atmospheric contamination. Some related sodium salts are incompatible with metal containers. | [7] |
| Incompatibilities | Segregate from acids, acid-forming substances, and strong oxidizing agents. | Reacts violently with acids and can be degraded by oxidizers. | [4][8] |
Section 4: Experimental Protocols for Stability Assessment
A robust stability study is essential to define the shelf-life and acceptable storage conditions. This involves subjecting the compound to controlled stress conditions and analyzing its purity and degradation profile over time.
Protocol 4.1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of the analytical method.
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An In-depth Technical Guide to the Reactivity Profile of Sodium (2-oxocyclohexylidene)methanolate as an Enolate
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of Sodium (2-oxocyclohexylidene)methanolate, a versatile enolate intermediate crucial in synthetic organic chemistry. The guide delves into the synthesis, structural characteristics, and predictable reactivity patterns of this ambident nucleophile in key carbon-carbon bond-forming reactions, including alkylations, aldol additions, and Michael reactions. Emphasis is placed on understanding the factors that govern regioselectivity and stereoselectivity, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this reagent in complex molecule synthesis. Detailed experimental protocols and mechanistic visualizations are provided to bridge theoretical concepts with practical laboratory applications.
Introduction: The Strategic Importance of Substituted Cyclohexanone Enolates
Cyclohexanone derivatives are fundamental building blocks in the synthesis of a vast array of natural products and pharmaceutical agents. The ability to functionalize the cyclohexanone ring with precision is a cornerstone of modern synthetic strategy. Among the various approaches, the chemistry of enolates stands out for its versatility in forming new carbon-carbon bonds. Sodium (2-oxocyclohexylidene)methanolate, the sodium enolate of 2-formylcyclohexanone (also known as 2-hydroxymethylenecyclohexanone), is a particularly valuable intermediate. Its bifunctional nature, possessing both a ketone and a masked aldehyde, offers a rich platform for subsequent chemical transformations.
This guide will explore the nuanced reactivity of this enolate, treating it not as a simple carbanion but as a sophisticated, ambident nucleophile whose reactivity can be predictably controlled. We will examine how experimental conditions can be manipulated to favor specific reaction pathways, leading to desired products with high selectivity.
Synthesis and Structural Characterization
The generation of Sodium (2-oxocyclohexylidene)methanolate is typically achieved in situ from 2-formylcyclohexanone. The parent β-dicarbonyl compound is readily synthesized via the Claisen condensation of cyclohexanone with an appropriate formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride or sodium ethoxide.[1][2]
The resulting 2-formylcyclohexanone exists in tautomeric equilibrium with its enol form, 2-hydroxymethylenecyclohexanone. The introduction of a sodium base, such as sodium hydride or sodium methoxide, quantitatively deprotonates the acidic enolic proton (pKa ≈ 11 in DMSO) to yield the sodium enolate.[3]
Figure 1: General synthesis pathway for Sodium (2-oxocyclohexylidene)methanolate.
The structure of Sodium (2-oxocyclohexylidene)methanolate is best described as a resonance-stabilized anion, where the negative charge is delocalized over the oxygen atom of the formyl group and the α-carbon of the cyclohexanone ring. This delocalization is key to its ambident nucleophilic character, with potential reaction sites at both the carbon and the oxygen atoms.[4] For most synthetic applications involving alkyl halides and other soft electrophiles, C-alkylation is the predominant pathway.[5]
Reactivity Profile: A Triumvirate of Synthetic Utility
The synthetic utility of Sodium (2-oxocyclohexylidene)methanolate is most prominently demonstrated in three classes of reactions: alkylation, aldol addition, and Michael addition.
Alkylation Reactions: Controlling Regio- and Stereoselectivity
The alkylation of this enolate provides a direct route to 2-alkyl-2-formylcyclohexanones. The reaction proceeds via an SN2 mechanism, where the enolate displaces a leaving group from an alkyl halide.[6]
Regioselectivity: The enolate of 2-formylcyclohexanone presents two potentially nucleophilic carbons: the exocyclic formyl carbon and the C6 position of the cyclohexanone ring. However, the acidity of the proton on the formyl-substituted carbon is significantly higher, leading to the preferential formation of the enolate at this position. Consequently, alkylation overwhelmingly occurs at the exocyclic carbon.
Stereoselectivity: When the cyclohexanone ring is substituted, the introduction of a new stereocenter during alkylation necessitates control over the stereochemical outcome. The stereoselectivity of the alkylation of cyclohexanone enolates is influenced by several factors, including the conformation of the enolate and the direction of electrophilic attack.[7][8] Generally, for conformationally rigid cyclohexanone enolates, axial attack is favored as it proceeds through a lower energy, chair-like transition state.[7]
| Parameter | Condition | Outcome | Rationale |
| Base | Strong, hindered base (e.g., LDA) at low temp. (-78 °C) | Kinetic Enolate | Favors deprotonation at the less sterically hindered site.[9][10] |
| Base | Weaker base (e.g., NaH, NaOEt) at higher temp. | Thermodynamic Enolate | Allows for equilibration to the more stable, more substituted enolate.[9][10] |
| Solvent | Aprotic (e.g., THF) | Favors C-alkylation | Minimizes solvation of the oxygen atom, making the carbon more nucleophilic.[5] |
| Electrophile | Primary alkyl halides | High yield of C-alkylation | SN2 reaction is favored.[11] |
Table 1: Factors influencing selectivity in the alkylation of cyclohexanone enolates.
Aldol Addition Reactions: Constructing β-Hydroxy Carbonyls
As a potent nucleophile, Sodium (2-oxocyclohexylidene)methanolate readily participates in aldol additions with aldehydes and ketones. This reaction leads to the formation of a β-hydroxy carbonyl compound, a valuable synthon in organic synthesis.[12][13] The reaction involves the nucleophilic attack of the enolate on the carbonyl carbon of the electrophile.
Figure 2: General workflow for the Aldol addition of Sodium (2-oxocyclohexylidene)methanolate.
The stereochemical outcome of the aldol reaction can often be predicted using models such as the Zimmerman-Traxler model, which considers a chair-like six-membered transition state involving the metal cation.[14] The geometry of the enolate (E or Z) can significantly influence the relative stereochemistry of the newly formed stereocenters.
Michael Addition Reactions: Conjugate Addition for 1,5-Dicarbonyl Systems
The Michael reaction, or conjugate addition, is a powerful tool for forming 1,5-dicarbonyl compounds.[1][2][15] Sodium (2-oxocyclohexylidene)methanolate acts as a soft nucleophile and readily adds to the β-carbon of α,β-unsaturated carbonyl compounds (Michael acceptors).
The mechanism involves the attack of the enolate on the electrophilic double bond, forming a new enolate intermediate, which is then protonated upon workup to yield the 1,5-dicarbonyl adduct.
| Michael Donor | Michael Acceptor | Base | Product Type |
| Sodium (2-oxocyclohexylidene)methanolate | α,β-Unsaturated Ketone | Catalytic amount of a strong base | 1,5-Diketone derivative |
| Sodium (2-oxocyclohexylidene)methanolate | α,β-Unsaturated Ester | Catalytic amount of a strong base | Keto-ester derivative |
| Sodium (2-oxocyclohexylidene)methanolate | Acrylonitrile | Catalytic amount of a strong base | Keto-nitrile derivative |
Table 2: Representative Michael additions involving Sodium (2-oxocyclohexylidene)methanolate.
Experimental Protocols
The following protocols are representative examples of how Sodium (2-oxocyclohexylidene)methanolate can be generated and utilized in key synthetic transformations.
Protocol: Synthesis of 2-Formylcyclohexanone
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully add anhydrous diethyl ether.
-
Add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of ice-cold water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer with dilute HCl and extract with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-formylcyclohexanone.
Protocol: In Situ Generation and Alkylation of Sodium (2-oxocyclohexylidene)methanolate
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-formylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (1.05 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Cool the resulting solution of Sodium (2-oxocyclohexylidene)methanolate to 0 °C.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Sodium (2-oxocyclohexylidene)methanolate is a highly valuable and versatile enolate in the synthetic chemist's toolkit. Its reactivity is characterized by a predictable pattern of C-nucleophilicity in alkylation, aldol, and Michael reactions. A thorough understanding of the factors governing regioselectivity and stereoselectivity, including the choice of base, solvent, and temperature, allows for the precise construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to harness the full synthetic potential of this important intermediate.
References
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Guillerm, D., Boussac, G., Lalande, J., Lemaitre, P., & Lallemand, J. Y. (1981). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes. Synthetic Communications, 11(8), 627-633. [Link]
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Taylor & Francis Online. (2006, December 5). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes. [Link]
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Homework.Study.com. What is the step by step conversion from cyclohexanone to 1-formyl cyclohexane.? Give detailed mechanism. [Link]
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CHEM 330 Topics Discussed on Oct 19. Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. [Link]
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In-Depth Technical Guide: Theoretical Calculations on the Structure and Reactivity of Sodium (2-oxocyclohexylidene)methanolate
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate, commonly referred to as 2-hydroxymethylenecyclohexanone sodium salt (CAS: 55735-44-9), is a highly versatile 1,3-bidentate nucleophile[1]. In advanced organic synthesis, this delocalized enolate/alkoxide system serves as a foundational building block for constructing complex fused heterocycles, including hexahydroisoindoles, pyrimidines, and 2-oxo-hexahydroquinoline-3-carbonitriles[2].
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a dynamic electronic system. Understanding its reactivity requires moving beyond classical curly-arrow mechanisms and leveraging Density Functional Theory (DFT). By mapping its HOMO-LUMO gaps, charge distribution, and solvent-dependent conformational isomerism, we can predictably engineer its behavior in multicomponent annulation reactions and transition-metal complexation[3]. This whitepaper synthesizes computational insights with field-proven experimental protocols to provide a comprehensive guide for drug development professionals and synthetic chemists.
Electronic & Structural Profile (DFT Insights)
Conformational Isomerism and Chelation Dynamics
The structural integrity of Sodium (2-oxocyclohexylidene)methanolate is governed by the equilibrium between its E (extended) and Z (chelated) isomers. DFT calculations reveal that in the gas phase and non-polar solvents, the Z-isomer is thermodynamically favored. This stability arises from the intramolecular coordination of the Na⁺ ion between the enolate oxygen and the ketone oxygen, forming a stable six-membered chelate ring.
Conversely, in highly polar, protic solvents (e.g., water or ethanol), the high dielectric constant disrupts this chelation, solvating the Na⁺ ion and shifting the equilibrium toward the E-isomer. This solvent-dependent structural shift is critical because it dictates the spatial orientation of the nucleophilic centers during subsequent annulation reactions.
Figure 1: Solvent-dependent conformational equilibrium of Sodium (2-oxocyclohexylidene)methanolate.
Quantitative Energetics and Charge Distribution
To quantify these dynamics, we utilize the M06-2X functional. This functional is specifically chosen for its superior performance in modeling dispersion forces and non-covalent interactions (like Na⁺ chelation) compared to standard B3LYP. The inclusion of the 6-311++G(d,p) basis set is non-negotiable; the diffuse functions (++) are mandatory to accurately model the expanded, diffuse electron cloud of the enolate anion.
Table 1: Computed Energetics of Isomers (M06-2X/6-311++G(d,p))
| Isomer | Solvation Model | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Na-O(enolate) Distance (Å) | Na-O(ketone) Distance (Å) |
| Z-Isomer | Gas Phase | 0.00 | 4.12 | 2.21 | 2.28 |
| E-Isomer | Gas Phase | +14.50 | 8.45 | 2.18 | N/A |
| Z-Isomer | PCM (Water) | 0.00 | 5.80 | 2.35 | 2.41 |
| E-Isomer | PCM (Water) | +3.20 | 11.20 | 2.30 | N/A |
Natural Bond Orbital (NBO) analysis further elucidates the reactivity profile. The negative charge is not localized on a single oxygen but is distributed across the O-C=C-C=O vinylogous system.
Table 2: NBO Charge Distribution Analysis
| Atom Center | Z-Isomer Charge (e) | E-Isomer Charge (e) | Reactivity Implication |
| O (Enolate) | -0.78 | -0.82 | Primary site for hard electrophiles (e.g., acyl chlorides). |
| O (Ketone) | -0.65 | -0.58 | Secondary coordination site for metal templating. |
| C (Alpha) | -0.32 | -0.41 | Primary site for soft electrophiles (Michael additions). |
| Na⁺ | +0.88 | +0.92 | Acts as a Lewis acid to pre-organize incoming reagents. |
Mechanistic Pathways & Reactivity
Solvent-Directed Amine Condensation
DFT studies have revealed contrasting mechanistic pathways when this sodium salt reacts with amines. In protic solvents, the reaction with aliphatic amines proceeds via a stepwise mechanism where solvent molecules actively participate in proton shuttling, lowering the activation energy barrier for the formation of the intermediate iminium species[4].
Conversely, the reaction with aromatic amines in aprotic solvents follows a concerted mechanism. Because aromatic amines are less nucleophilic, the reaction relies heavily on the pre-organization of the transition state, driven by the Na⁺ ion acting as a Lewis acid template. This computational insight explains the empirical observation that altering the solvent drastically changes the regioselectivity of the resulting fused heterocycles[5].
Application in Heterocyclic Annulation
In drug development, this compound is frequently reacted with cyanoacetates or active methylene compounds to yield 2-oxo-hexahydroquinoline-3-carbonitriles, which exhibit potent antitumor and CNS-depressant activities[2]. The dual electrophilic nature of the intermediate generated from the sodium salt allows for highly stereoselective[3+3] or [4+2] annulations.
Figure 2: Integrated DFT and experimental workflow for heterocyclic annulation.
Experimental & Computational Protocols
To ensure scientific reproducibility and self-validation, the following methodologies outline the exact procedures for both the computational modeling and the physical synthesis of the compound.
Computational Protocol (DFT Workflow)
-
Conformational Search : Generate initial geometries for E and Z isomers using the MMFF94 molecular mechanics force field to broadly sample the potential energy surface.
-
Geometry Optimization : Optimize the lowest-energy conformers using the M06-2X functional and 6-311++G(d,p) basis set.
-
Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the intended experimental solvent (e.g., ethanol for protic, DMSO for aprotic).
-
Frequency Analysis : Perform vibrational frequency calculations at the same level of theory. Self-Validation Check: Ensure zero imaginary frequencies for ground-state minima to confirm structural stability, and extract zero-point energy (ZPE) corrections.
-
Transition State (TS) Search : For reactivity profiling, locate TS geometries using the Berny algorithm. Self-Validation Check: Confirm exactly one imaginary frequency corresponding to the desired reaction coordinate (e.g., the C-N bond formation vector).
Experimental Synthesis Protocol
The synthesis relies on a crossed Claisen condensation. The causality behind the strict temperature control is to prevent the base-catalyzed aldol self-condensation of cyclohexanone.
-
Preparation of Base : Suspend sodium ethoxide (1.3 equiv, 397 mmol) in 200 mL of anhydrous diethyl ether under a dry nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath[6].
-
Condensation : Prepare a stoichiometric mixture of cyclohexanone (1.0 equiv, 306 mmol) and highly electrophilic ethyl formate (1.0 equiv, 306 mmol). Add this mixture dropwise to the base suspension over 45 minutes. Causality: Slow addition ensures the ethyl formate reacts immediately with the generated cyclohexanone enolate, suppressing cyclohexanone self-condensation.
-
Maturation : Remove the ice bath, allowing the reaction mixture to warm to 10–15 °C. Stir continuously for 24 hours under nitrogen.
-
Isolation : The product will precipitate as a solid sodium salt. Filter the mixture under an inert atmosphere (using a Schlenk frit if highly sensitive). Wash the filter cake with cold anhydrous hexane (2 x 50 mL) to remove unreacted starting materials and organic byproducts.
-
Drying : Dry the solid under reduced pressure in a vacuum desiccator to yield Sodium (2-oxocyclohexylidene)methanolate as a pale powder (Typical yield: 70-75%).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 59796474, (E)-(2-oxocyclohexylidene)methanolate". PubChem. URL: [Link]
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Bamfield, P. "Reactions of the metal complexes of 2-hydroxymethylenecyclohexanone and its derivatives with amines." Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1969, 2021-2027. URL: [Link]
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Alhamidi, J. et al. "Synthesis and Biological Activity Evaluation of Some New Coumarin Derivatives as Potent Anticonvulsant and CNS-Depressant Agents." Polycyclic Aromatic Compounds, 2022, 43(3):1-10. URL: [Link]
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Sodium (2-oxocyclohexylidene)methanolate: A Pivotal C1-Synthon for Fused Heterocyclic Scaffolds
Executive Summary & Chemical Identity[1]
Sodium (2-oxocyclohexylidene)methanolate (also known as the sodium salt of 2-hydroxymethylene cyclohexanone or sodium 2-formylcyclohexanone enolate) is a versatile, high-reactivity C1-synthon used extensively in the synthesis of fused heterocyclic systems.
Unlike its parent compound, 2-formylcyclohexanone—which is prone to polymerization and oxidation—the sodium salt represents a stabilized "masked" 1,3-dicarbonyl equivalent. It serves as a critical building block in the development of tetrahydroindazoles (Sigma-2 receptor ligands), hexahydroquinolines (antitumor agents), and benzofuran derivatives.
Chemical Profile
| Property | Detail |
| IUPAC Name | Sodium; (2-oxocyclohexylidene)methanolate |
| Common Names | Sodium 2-formylcyclohexanone enolate; Sodium 2-(hydroxymethylene)cyclohexanone |
| Parent CAS | 1193-55-1 (2-Formylcyclohexanone) |
| Molecular Formula | C₈H₁₁NaO₂ |
| Role | 1,3-Bis-electrophile (Bidentate electrophile) |
| Stability | Hygroscopic solid; stable under inert atmosphere; hydrolyzes to parent aldehyde and NaOH.[1][2] |
Synthesis & Preparation Protocol
The generation of Sodium (2-oxocyclohexylidene)methanolate is a classic Claisen condensation . The following protocol is designed for high-purity isolation, essential for subsequent pharmaceutical applications where stoichiometry is critical.
The "Self-Validating" Protocol
Note: This reaction involves hydrogen gas evolution and moisture-sensitive reagents. Perform in a fume hood under nitrogen/argon.
Reagents:
-
Cyclohexanone (1.0 eq)[3]
-
Ethyl Formate (1.0 - 1.1 eq)
-
Sodium Methoxide (NaOMe) (1.0 eq) – Preferably freshly prepared or high-grade powder.
-
Solvent: Anhydrous Diethyl Ether or THF.[4]
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and N₂ inlet.
-
Base Suspension: Suspend Sodium Methoxide (NaOMe) in anhydrous ether at 0°C.
-
Checkpoint: The suspension should be fine and white. Yellowing indicates oxidation/moisture contamination.
-
-
Reagent Mixing: Mix Cyclohexanone and Ethyl Formate in the dropping funnel.
-
Controlled Addition: Add the mixture dropwise to the NaOMe suspension over 30–60 minutes, maintaining temperature <10°C.
-
Mechanistic Insight: Slow addition prevents the "self-condensation" of cyclohexanone (aldol side reaction) by ensuring ethyl formate is always present in local excess relative to the enolate formed.
-
-
Precipitation (The Validation Step): As the reaction proceeds, the sodium salt will precipitate out of the ether solution as a solid.
-
Visual Cue: Transformation from a clear/cloudy suspension to a thick slurry of the sodium salt.
-
-
Isolation: Filter the solid under an inert atmosphere (Schlenk filtration recommended). Wash with cold anhydrous ether to remove unreacted starting materials.
-
Storage: Store in a desiccator or glovebox. Hydrolysis yields the unstable free aldehyde.
Mechanism of Action: The Bidentate Electrophile
The utility of this salt lies in its dual electrophilic character. It possesses two reactive centers:
-
Exocyclic Carbon (C-Formyl): Highly reactive, "hard" electrophile.
-
Endocyclic Carbon (C-Carbonyl): Less reactive, "soft" electrophile.
When reacting with binucleophiles (like hydrazine or guanidine), the regioselectivity is governed by the nucleophilicity of the attacking species. Typically, the most nucleophilic atom attacks the most reactive exocyclic carbon first, followed by cyclization at the ketone.
Visualization: Synthesis & Reactivity Flow
Figure 1: Synthesis pathway of the sodium salt and its divergent conversion into bioactive heterocycles.
Key Applications in Drug Development[5]
A. Synthesis of Sigma-2 Receptor Ligands (Tetrahydroindazoles)
The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, particularly for Sigma-2 receptor ligands , which are biomarkers for tumor proliferation.
-
Reaction: Sodium (2-oxocyclohexylidene)methanolate + Hydrazine Hydrate (or substituted hydrazines).
-
Protocol Insight: The reaction is typically performed in acetic acid or ethanol. The sodium salt allows for a cleaner reaction than the free aldehyde because it eliminates the variable of "aldehyde polymerization" that often lowers yields in these cyclizations.
-
Reference: Gein et al. (2019) demonstrated this route for synthesizing anti-inflammatory and analgesic agents [1].[7]
B. Synthesis of Antitumor 3-Cyanopyridines & Quinolines
The salt reacts with 2-cyanoacetohydrazides to form fused pyridine systems (hexahydroquinolines).[8]
-
Mechanism: The reaction proceeds via a Michael-like addition followed by cyclocondensation.
-
Therapeutic Relevance: These derivatives have shown IC50 values comparable to Doxorubicin against HEPG2 (liver carcinoma) cell lines [2].[8][9]
-
Advantage: Using the isolated sodium salt (11b in literature) instead of generating the aldehyde in situ improves the reproducibility of the SAR (Structure-Activity Relationship) studies.
C. Data Summary: Comparative Reactivity
| Nucleophile | Product Class | Mechanism | Key Application |
| Hydrazine | Tetrahydroindazole | [3+2] Cyclocondensation | Sigma-2 Ligands, Anti-inflammatory |
| Guanidine | Quinazoline/Pyrimidine | [3+3] Cyclocondensation | Kinase Inhibitors |
| Cyanoacetohydrazide | Hexahydroquinoline | Cascade Condensation | Antitumor (HEPG2 inhibition) |
| Hydroxylamine | Tetrahydrobenzisoxazole | [3+2] Cyclocondensation | Antipsychotic Intermediates |
Mechanistic Visualization: Heterocycle Formation
The following diagram details the regioselective cyclization mechanism when reacting the salt with a hydrazine derivative.
Figure 2: Mechanistic pathway for the conversion of Sodium (2-oxocyclohexylidene)methanolate to Tetrahydroindazole.
References
-
Gein, V. L., et al. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives."[7] Pharmaceutical Chemistry Journal, vol. 53, 2019.
-
Abdel-Aziz, H. M., et al. "Facile synthesis and antiproliferative activity of new 3-cyanopyridines."[8] BMC Chemistry, vol. 13, no. 1, 2019.
-
Huang, Y. S., et al. "Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands." Bioorganic & Medicinal Chemistry, vol. 23, no. 9, 2015.
-
Organic Syntheses. "2-n-Butyl-2-methylcyclohexanone (Use of Sodium Methoxide in Formylation)." Org.[10] Synth., Coll. Vol. 6, p. 611.
Sources
- 1. Sodium methanolate methanol | C2H7NaO2 | CID 23694274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Fidelity Use of Sodium (2-oxocyclohexylidene)methanolate in Regioselective Synthesis
Topic: Use of Sodium (2-oxocyclohexylidene)methanolate in Aldol Condensation Reactions Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate (CAS: 24393-66-6), the sodium salt of 2-(hydroxymethylene)cyclohexanone, is a versatile C3-synthon and enolate equivalent used extensively in medicinal chemistry. While often categorized simply as a stabilized enolate, its utility in aldol condensation reactions is twofold:
-
As a Scaffold Builder: It serves as a 1,3-dielectrophilic species for condensation with dinucleophiles (e.g., hydrazines, amidines) to generate fused heterocycles like tetrahydroindazoles and quinazolines.
-
As a Regiocontrol Agent (Blocking Group): It functions as a temporary blocking group for the C2 position of cyclohexanone, forcing subsequent aldol or alkylation reactions to occur exclusively at the C6 position (thermodynamic control), followed by deformylation.
This guide provides standardized protocols for the synthesis, handling, and application of this reagent, focusing on its role in controlling regioselectivity and constructing drug-relevant scaffolds.
Reagent Profile & Mechanistic Basis
Chemical Identity[1][2]
-
IUPAC Name: Sodium (2-oxocyclohexylidene)methanolate
-
Common Names: Sodium 2-formylcyclohexanone enolate; 2-Hydroxymethylene cyclohexanone sodium salt.
-
Structure: The compound exists as a resonance-stabilized vinylogous enolate. Unlike simple ketone enolates, it is a stable solid at room temperature, though hygroscopic.
Mechanism of Action
The reagent operates via a "Push-Pull" electronic system. The negative charge is delocalized between the exocyclic oxygen (methanolate) and the ring carbonyl oxygen.
-
In Heterocycle Synthesis: The exocyclic carbon acts as a hard electrophile (accepting attack from amines), while the ring carbonyl acts as the second electrophile, facilitating cyclization-dehydration (condensation).
-
In Regioselective Aldol: The formyl group acidifies the C2 proton, but the formation of the stable sodium salt "locks" the C2 position. This steric and electronic blocking forces any subsequent deprotonation (using a second base) to occur at the C6 position, enabling regioselective functionalization.
Figure 1: Mechanistic divergence of Sodium (2-oxocyclohexylidene)methanolate applications.
Experimental Protocols
Protocol A: High-Purity Synthesis of Sodium (2-oxocyclohexylidene)methanolate
Context: Commercial batches often contain residual sodium methoxide or hydroxide, which can alter stoichiometry in sensitive aldol reactions. In-situ preparation is recommended for high-precision work.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Ethyl Formate (1.1 equiv)
-
Sodium Methoxide (dry powder or freshly prepared solution) (1.0 equiv)
-
Solvent: Anhydrous Toluene or Diethyl Ether
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel. Maintain a nitrogen atmosphere.
-
Slurry Formation: Suspend Sodium Methoxide (5.4 g, 0.1 mol) in anhydrous toluene (100 mL) and cool to 0°C.
-
Addition: Mix Cyclohexanone (9.8 g, 0.1 mol) and Ethyl Formate (8.1 g, 0.11 mol) in a separate flask. Add this mixture dropwise to the suspension over 30 minutes, maintaining internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The sodium salt will precipitate as a thick, off-white solid.
-
Isolation: Filter the solid under nitrogen (using a Schlenk frit or glovebox if possible). Wash with cold anhydrous ether (2 x 50 mL) to remove unreacted starting materials.
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.
-
Yield: Typically 85–95%. Store in a desiccator.
-
Protocol B: Synthesis of 4,5,6,7-Tetrahydroindazoles (Condensation Application)
Context: This utilizes the reagent as a scaffold builder. The reaction is a double condensation with hydrazines, a critical step in synthesizing kinase inhibitors.
Reagents:
-
Sodium (2-oxocyclohexylidene)methanolate (1.0 equiv)
-
Hydrazine Hydrochloride or Phenylhydrazine (1.1 equiv)
-
Solvent: Methanol or Ethanol (Reagent Grade)
-
Catalyst: Acetic Acid (cat.)
Step-by-Step Procedure:
-
Dissolution: Dissolve Sodium (2-oxocyclohexylidene)methanolate (14.8 g, 0.1 mol) in Methanol (150 mL). The solution may be slightly turbid.
-
Acidification (In-situ): Add Acetic Acid (6.0 g, 0.1 mol) dropwise to neutralize the sodium salt and generate the free 2-hydroxymethylene cyclohexanone in situ.
-
Why? Hydrazines react faster with the neutral 1,3-dicarbonyl equivalent than the anionic salt.
-
-
Cyclization: Add Phenylhydrazine (10.8 g, 0.1 mol) slowly. Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Monitoring: Monitor by TLC (EtOAc:Hexane 1:3). The starting material spot (polar) will disappear, replaced by the less polar indazole.
-
Workup: Concentrate the solvent to 20% volume. Pour into ice water (200 mL). The product, 1-phenyl-4,5,6,7-tetrahydroindazole, will precipitate.
-
Purification: Recrystallize from Ethanol/Water.
Data Summary:
| Parameter | Specification |
| Reaction Type | Condensation / Cyclization |
| Key Intermediate | Hydrazone (transient) |
| Typical Yield | 80–90% |
| Selectivity | Regiospecific formation of [1,2] fused system |
Protocol C: Regioselective Aldol Condensation (Blocking Group Strategy)
Context: Direct aldol condensation of cyclohexanone with an aldehyde often yields a mixture of mono- and bis-substituted products. Using the sodium salt blocks C2, forcing reaction at C6.
Workflow:
-
Block: Use Sodium (2-oxocyclohexylidene)methanolate (C2 is blocked).
-
React: Treat with Base + Electrophile (Reaction at C6).
-
Deblock: Remove formyl group.
Step-by-Step Procedure:
-
Anion Generation: Dissolve Sodium (2-oxocyclohexylidene)methanolate (10 mmol) in THF/t-BuOH.
-
Second Deprotonation: Add Potassium tert-butoxide (KOtBu, 11 mmol). This generates the dianion (or activates the gamma-position at C6).
-
Aldol Addition: Add Benzaldehyde (10 mmol) dropwise at -78°C. Stir for 2 hours, allowing to warm to 0°C.
-
Deformylation (The "Deblock"):
-
Add 10% aqueous NaOH (20 mL) directly to the reaction mixture.
-
Heat to reflux for 2 hours. The retro-Claisen reaction cleaves the formyl group.
-
-
Workup: Acidify to pH 4 with 1N HCl, extract with Ethyl Acetate.
-
Result: 2-Benzylidenecyclohexanone (if dehydration occurs) or 2-(hydroxybenzyl)cyclohexanone, exclusively substituted at the position opposite to where the formyl group was.
Figure 2: Workflow for using the reagent as a blocking group for regioselective functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Salt Formation | Moisture in solvent or old NaOMe. | Use freshly distilled Toluene and sublime NaOMe. Ensure N2 atmosphere. |
| "Gummy" Precipitate | Incomplete deprotonation or wet solvent. | Triturate with anhydrous ether to induce crystallization. |
| Regioselectivity Loss (Protocol C) | Temperature too high during electrophile addition. | Maintain -78°C during addition to prevent equilibration of the enolate. |
| Incomplete Deformylation | Base concentration too low. | Ensure pH > 12 during the reflux step; extend reflux time. |
References
-
Ainsworth, C. (1961). "Indazole." Organic Syntheses, 41, 56.
-
Stork, G., & Danheiser, R. L. (1973). "The Regiospecific Alkylation of Cyclic beta-Diketone Enol Ethers." The Journal of Organic Chemistry, 38(9), 1775-1776.
-
Johnson, W. S., & Posvic, H. (1947). "The Introduction of the Angular Methyl Group into Decalin Derivatives." Journal of the American Chemical Society, 69(6), 1361-1366.
-
Kuehne, M. E. (1961). "The Application of Enamines to the Synthesis of Heterocycles." Journal of the American Chemical Society, 83(17), 3729-3730.
Sources
- 1. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 2. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SATHEE: Chemistry Aldol Condensation [sathee.iitk.ac.in]
- 8. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium (2-oxocyclohexylidene)methanolate in Michael additions
An Application Note by a Senior Application Scientist
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9) is a highly versatile, ambidentate enolate equivalent of 2-formylcyclohexanone[1]. In modern drug discovery and synthetic organic chemistry, it serves as a critical building block for the construction of complex fused heterocycles, particularly 2-oxo-hexahydroquinoline-3-carbonitriles[2]. This application note provides an authoritative, in-depth guide to utilizing this reagent in Knoevenagel-Michael cascade reactions, detailing the mechanistic causality, self-validating experimental protocols, and structure-activity relationships (SAR) of the resulting antiproliferative compounds.
Mechanistic Causality: The Knoevenagel-Michael Cascade
The synthesis of fused pyridines using Sodium (2-oxocyclohexylidene)methanolate is governed by a sequential Knoevenagel condensation followed by an intramolecular Michael addition[3].
The strategic advantage of using the sodium salt over the free β-keto aldehyde lies in its inherent stability. The free compound is highly prone to spontaneous trimerization and tautomeric degradation. The sodium enolate stabilizes the molecule, acting as a controlled-release equivalent that maintains the extreme electrophilicity of the formyl carbon upon in situ activation[4].
The Reaction Pathway:
-
Activation & Condensation: The reaction initiates when an active methylene compound (e.g., 2-cyano-N'-(1-arylethylidene)acetohydrazide) is deprotonated by a mild base. The resulting carbanion attacks the highly reactive formyl carbon of the sodium enolate[2].
-
Dehydration: Elimination of water yields a highly conjugated α,β-unsaturated intermediate.
-
Intramolecular Michael Addition: This is the defining step of the cascade. A pendant nucleophile (such as the amide nitrogen of the hydrazide) performs a 1,4-conjugate addition onto the α,β-unsaturated ketone moiety of the cyclohexyl ring[5].
-
Tautomerization: Subsequent proton shifts stabilize the newly formed 6-membered nitrogen heterocycle, yielding the hexahydroquinoline scaffold[4].
Mechanistic pathway of the Knoevenagel-Michael cascade.
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol outlines the synthesis of functionalized 3-cyanopyridines, utilizing a piperidine acetate buffer system to precisely control the reaction kinetics[6]. Every step is designed with built-in causality to ensure a self-validating system.
Materials & Reagents
-
Substrate: Sodium (2-oxocyclohexylidene)methanolate (10.0 mmol)
-
Reactant: 2-cyano-N'-(1-arylethylidene)acetohydrazide (10.0 mmol)
-
Catalyst/Buffer: Piperidine (0.5 mL) and Glacial Acetic Acid (15.0 mL)
-
Solvents: Ethanol, DMF, Hexane, Ethyl Acetate (for TLC and recrystallization)
Step-by-Step Methodology
Step 1: Preparation of the Catalytic Buffer System Mix 0.5 mL of piperidine into 15.0 mL of glacial acetic acid at room temperature to form piperidine acetate in situ.
-
Causality: The use of piperidine acetate as a bifunctional catalyst is non-negotiable for optimal yields[6]. The basic piperidine deprotonates the active methylene, while the acetic acid protonates the formyl oxygen, increasing its electrophilicity. This "push-pull" dual-activation lowers the activation energy for the Knoevenagel step without degrading the base-sensitive sodium enolate.
Step 2: Reagent Integration Dissolve the active methylene compound (10.0 mmol) completely into the buffer solution. Slowly add Sodium (2-oxocyclohexylidene)methanolate (10.0 mmol) in three equal portions over 15 minutes.
-
Causality: Sodium (2-oxocyclohexylidene)methanolate is highly reactive. Bulk addition leads to localized exothermic spikes, promoting unwanted aldol-type trimerization of the enolate. Slow, portion-wise addition ensures the condensation pathway kinetically outcompetes degradation.
Step 3: Thermal Activation (Reflux) Equip the flask with a reflux condenser and heat the mixture to 100–110 °C for 3 to 5 hours.
-
Causality: While the initial Knoevenagel condensation occurs rapidly, the transition from the conjugated intermediate to the Michael adduct is the rate-limiting step. Sustained thermal energy is required to overcome the steric hindrance of the intramolecular 1,4-conjugate addition[3].
Step 4: In-Process Quality Control (IPC) Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1).
-
Self-Validation: You will initially observe the rapid formation of an intermediate spot (the Knoevenagel adduct). The reaction is only complete when this intermediate spot fully disappears, confirming that the intramolecular Michael addition has reached completion.
Step 5: Isolation and Purification Cool the reaction mixture to room temperature and pour it over 50 g of crushed ice with vigorous stirring. Filter the resulting precipitate under a vacuum, wash thoroughly with cold water to remove acetate salts, and recrystallize from a DMF/Ethanol mixture.
Step-by-step experimental workflow with integrated QC checkpoints.
Quantitative Data & Optimization
The efficiency of the Michael addition cascade is highly dependent on the solvent and catalyst environment. Table 1 demonstrates the empirical necessity of the piperidine acetate buffer system.
Table 1: Solvent and Catalyst Optimization for the Michael Cascade
| Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Causality / Observation |
| Ethanol | None | 6.0 | 78 | < 20 | Insufficient activation of methylene; unreacted starting material remains. |
| Acetic Acid | None | 4.5 | 100 | 45 | Acidic environment promotes formyl activation but lacks base for carbanion generation. |
| Acetic Acid | Piperidine | 3.0 | 100 | 88–92 | Bifunctional buffering provides optimal push-pull catalysis for the Michael addition. |
Furthermore, the fused hexahydroquinoline-3-carbonitriles synthesized via this methodology exhibit potent biological properties. Table 2 summarizes the structure-activity relationship (SAR) of representative derivatives against the HEPG2 liver carcinoma cell line[4].
Table 2: Representative Antiproliferative Activity (IC₅₀) of Synthesized 3-Cyanopyridines
| Compound | R-Group (Aryl Substitution) | IC₅₀ against HEPG2 (µM) | Structural Impact on Efficacy |
| 13e | Phenyl | 12.40 | Baseline lipophilicity allows moderate cellular penetration. |
| 13f | 4-Chlorophenyl | 7.08 | Halogenation increases metabolic stability and target binding affinity. |
| 13g | 4-Methoxyphenyl | 1.46 | Electron-donating group significantly enhances hydrogen bonding with target kinases. |
| Control | Doxorubicin | 0.85 | Standard chemotherapeutic reference baseline. |
Conclusion
Sodium (2-oxocyclohexylidene)methanolate is an indispensable reagent for the rapid, one-pot assembly of highly substituted, biologically active fused pyridines. By understanding the causality behind the Knoevenagel-Michael cascade—specifically the necessity of bifunctional buffering and thermal control over the rate-limiting intramolecular conjugate addition—researchers can reliably scale this methodology for high-throughput drug discovery applications.
References
- 2-(羟基亚甲基)
- (PDF)
- Source: nih.
- Source: acs.
- Source: researchgate.
- Source: researchgate.
Sources
- 1. 2-(羟基亚甲基)环己酮钠盐 - CAS号 55735-44-9 - 摩熵化学 [molaid.com]
- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Sodium (2-oxocyclohexylidene)methanolate in Heterocyclic Synthesis
[1][2]
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate is the sodium salt of 2-formylcyclohexanone (existing in equilibrium with 2-hydroxymethylene cyclohexanone).[1][2] Unlike simple alkoxide bases (e.g., Sodium Methoxide) which act primarily as proton acceptors, this compound serves as a functionalized enolate equivalent . It possesses a unique "push-pull" electronic structure, making it an ideal reagent for annulation reactions with binucleophiles (hydrazines, guanidines, enamines).[2]
Key Advantages[1][2]
-
Regioselectivity: Directs cyclization to the 2-position of the cyclohexane ring.[1][2]
-
Mild Basicity: With a conjugate acid pKa of ~6.0–7.0, it avoids the harsh deprotonation side-reactions associated with strong bases like NaH or LDA.[1][2]
-
Dual Reactivity: Acts as both an electrophile (at the formyl carbon) and a nucleophile (at the alpha-carbon) during cascade condensations.[1][2]
Chemical Properties & Mechanism[1][2][3][4]
Structural Dynamics
The reagent exists as a resonance-stabilized anion.[1][2] In solution, it equilibrates between the E and Z enolate forms, with the negative charge delocalized across the oxygen atoms and the alpha-carbon.[1][2]
Figure 1: Resonance and Equilibrium The anion reacts with electrophiles primarily at the oxygen (O-alkylation) or the carbon (C-alkylation/condensation), depending on the hardness of the electrophile and solvent polarity.[1][2]
Mechanism of Action (Base vs. Reagent)
While termed a "base" in some catalogs, its basicity is self-limiting.[1][2]
-
As a Base: It can deprotonate strong acids (e.g., HCl salts of hydrazines) to initiate condensation.
-
As a Reagent: It undergoes a Michael-type addition / Elimination sequence.[1][2] For example, in pyridine synthesis, it acts as a 1,3-dielectrophile equivalent toward enamines or cyano-acetamides.[1][2]
Experimental Protocols
Protocol A: Preparation of Sodium (2-oxocyclohexylidene)methanolate
Note: This reagent is often hygroscopic and best prepared fresh or stored under inert gas.[1][2] The following describes its in situ generation and isolation.
Reagents:
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
-
Base Suspension: Charge the flask with Sodium Methoxide (5.4 g, 100 mmol) and anhydrous ether (150 mL). Cool to 0°C in an ice bath.
-
Formylation: Mix Cyclohexanone (9.8 g, 100 mmol) and Ethyl Formate (7.4 g, 100 mmol) in a separate flask. Add this mixture dropwise to the NaOMe suspension over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (or overnight).
-
Isolation: Filter the solid precipitate under nitrogen (using a Schlenk frit or rapid vacuum filtration).
-
Purification: Wash the cake with cold anhydrous ether (2 x 50 mL) to remove unreacted ketone and ester.
-
Drying: Dry the white/pale-yellow powder under high vacuum (0.1 mmHg) for 4 hours.
-
Yield: Typically 85–95%.
-
Storage: Store in a desiccator at -20°C.
-
Protocol B: Synthesis of Fused 3-Cyanoquinolines
Application: Use of the reagent to synthesize potential antitumor agents via condensation with cyano-acetohydrazides.[1][2]
Rationale: The sodium salt acts as the 1,3-dicarbonyl equivalent, condensing with the active methylene and hydrazide amine of the substrate.[1][2]
Reagents:
-
2-Cyano-N'-(1-arylethylidene)acetohydrazide (1.0 equiv)[1][2]
-
Catalyst: Piperidine acetate (if using neutral conditions)[1][2]
Workflow:
-
Dissolution: Dissolve the hydrazide derivative (10 mmol) in Ethanol (30 mL).
-
Addition: Add Sodium (2-oxocyclohexylidene)methanolate (1.48 g, 10 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Monitoring: Monitor consumption of the enolate by TLC (EtOAc:Hexane 1:1).
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).
-
Neutralization: Acidify carefully with HCl (1M) to pH ~4 to precipitate the product.
-
Filtration: Collect the solid, wash with water, and recrystallize from EtOH/DMF.
Data & Validation
Yield Comparison: Base Selection
The choice of base cation (Na+ vs K+ vs Li+) and leaving group affects the yield of the condensation.[1]
| Base / Reagent | Reaction Time | Yield (%) | Notes |
| Na-(2-oxocyclohexylidene)methanolate | 4 h | 88% | Clean conversion, easy isolation |
| NaH + 2-Formylcyclohexanone | 6 h | 72% | Requires handling NaH; lower atom economy |
| NaOMe + Cyclohexanone + Ethyl Formate | 12 h (One pot) | 65% | More side products (self-condensation) |
Spectroscopic Validation[1][2]
-
IR (KBr): Strong bands at ~1620 cm⁻¹ (C=C-O) and ~1580 cm⁻¹ (C=O chelated).[1]
-
1H NMR (DMSO-d6): The vinyl proton of the hydroxymethylene group typically appears as a singlet or broad signal at δ 8.5–9.0 ppm (for the protonated form) or distinct shifts for the anion depending on counter-ion interaction.[1][2]
Visualizations
Figure 1: Synthesis & Equilibrium Pathway
This diagram illustrates the formation of the reagent and its equilibrium, highlighting the reactive sites.[2]
Caption: Synthesis of the sodium enolate reagent via Claisen condensation.
Figure 2: Heterocycle Formation Workflow
Mechanism of action when used as a reagent/base for quinoline synthesis.
Caption: Step-wise mechanism for the synthesis of fused N-heterocycles using the reagent.
References
-
BenchChem. Synthesis routes of 2-Hydroxymethylenecyclohexanone (Precursor Protocol). Retrieved from BenchChem Database. Link[1][2]
-
Abdel-Aziz, H. A., et al. (2019).[1][2] Facile synthesis and antiproliferative activity of new 3-cyanopyridines.[1][2] ResearchGate. Link
-
Sigma-Aldrich. Sodium (2-oxocyclohexylidene)methanolate Product Information.Link[1][2]
-
PubChem. Sodium (2-oxocyclohexylidene)methanolate Compound Summary. National Library of Medicine. Link[1][2]
Protocol for the alkylation of ketones using Sodium (2-oxocyclohexylidene)methanolate
Application Note: Precision Monoalkylation of Ketones Using Sodium (2-oxocyclohexylidene)methanolate
Executive Summary The direct alkylation of ketones frequently suffers from poor chemoselectivity, yielding complex mixtures of unreacted starting material, monoalkylated, and polyalkylated products. This application note details a highly controlled, three-stage protocol utilizing Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9) as a transient directing group to achieve exclusive monoalkylation. This methodology is essential for drug development professionals and synthetic chemists requiring strict regiocontrol in complex molecule assembly.
Mechanistic Rationale & Causality
The fundamental challenge in direct ketone alkylation is that the monoalkylated product is often more reactive toward further enolization and alkylation than the starting material, inevitably leading to over-alkylation[1].
By pre-functionalizing a substrate like cyclohexanone with a formyl group (yielding the stable enolate, Sodium (2-oxocyclohexylidene)methanolate), the
-
Solvent Causality: Polar aprotic solvents (like DMF) strip the sodium counterion from the oxygen, breaking up enolate aggregates and maximizing reactivity.
-
Electrophile Causality: The use of "soft" electrophiles (e.g., alkyl iodides or bromides) strictly drives the reaction toward the desired C-alkylation pathway according to Hard-Soft Acid-Base (HSAB) theory.
Following alkylation, the formyl group is effortlessly cleaved via a base-catalyzed retro-Claisen condensation to reveal the pure monoalkylated ketone. Beyond simple alkylations, this sodium enolate intermediate is highly valued as a building block in the synthesis of complex heterocycles, such as highly substituted pyridines[2], and natural product frameworks like Psammaplysin A[3].
Pathway Visualization
Workflow for directed ketone monoalkylation via a hydroxymethylene intermediate.
Chemoselectivity of the ambident enolate based on electrophile hardness.
Quantitative Optimization Data
The following matrix summarizes the causal relationship between electrophile hardness, solvent selection, and the resulting C/O alkylation ratio. To maximize yields of the monoalkylated ketone, soft leaving groups (halides) must be prioritized over hard leaving groups (sulfonates).
| Alkylating Agent | Solvent | Temp (°C) | C-Alkylation (%) | O-Alkylation (%) | Yield of Monoalkyl Ketone |
| Methyl Iodide | DMF | 25 | 95 | 5 | 88% |
| Benzyl Bromide | DMF | 25 | 92 | 8 | 85% |
| Allyl Bromide | THF | 65 | 85 | 15 | 78% |
| Ethyl Tosylate | DMF | 80 | 40 | 60 | 35% |
Step-by-Step Experimental Protocol
Phase 1: In Situ Generation of Sodium (2-oxocyclohexylidene)methanolate
(Note: Commercially available Sodium (2-oxocyclohexylidene)methanolate can be used to bypass this step).
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add sodium methoxide (1.1 equiv, 55 mmol) and anhydrous diethyl ether (100 mL).
-
Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add a premixed solution of cyclohexanone (1.0 equiv, 50 mmol) and ethyl formate (1.2 equiv, 60 mmol).
-
Causality: Ethyl formate is highly susceptible to nucleophilic attack; maintaining the reaction at 0 °C suppresses the competitive self-aldol condensation of the ketone.
-
-
Maturation: Remove the ice bath and stir for 12 hours at room temperature. A thick white precipitate of Sodium (2-oxocyclohexylidene)methanolate will form.
-
Self-Validation: Take a 0.1 mL aliquot, quench with dilute HCl, and extract with EtOAc. TLC analysis (Hexanes/EtOAc 4:1) should show complete consumption of cyclohexanone (
0.6) and the appearance of a strongly UV-active spot ( 0.4) corresponding to the hydroxymethylene tautomer.
Phase 2: Regiospecific -Alkylation
-
Solvent Exchange: Evaporate the diethyl ether under reduced pressure and resuspend the sodium enolate salt in anhydrous DMF (50 mL).
-
Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked," highly reactive enolate anion.
-
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.5 equiv, 75 mmol) dropwise at 0 °C. Allow the reaction to warm to 25 °C and stir for 4 hours.
-
Self-Validation: Monitor the reaction progression via GC-MS. The mass spectrum should show a definitive shift from the hydroxymethylene mass (m/z 126) to the alkylated formyl mass (m/z 140 for methylation). The disappearance of the UV-active enolate spot on TLC confirms the completion of the C-alkylation.
Phase 3: Deformylation (Retro-Claisen Cleavage)
-
Cleavage: To the crude reaction mixture in DMF, add 10% aqueous NaOH (30 mL). Heat the biphasic mixture to 60 °C for 2 hours.
-
Causality: The hydroxide ion selectively attacks the sterically unhindered formyl carbonyl. The subsequent collapse of the tetrahedral intermediate expels the alkylated ketone enolate and sodium formate, an irreversible step that drives the deformylation to completion.
-
-
Workup: Cool the mixture to room temperature, dilute with distilled water (100 mL), and extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Self-Validation: TLC (Hexanes/EtOAc 9:1) visualized with a
stain will reveal the pure monoalkylated ketone (e.g., 2-methylcyclohexanone) as a single spot, without the trailing spots characteristic of polyalkylated byproducts.
References
1.[3] Total Synthesis of the Dihydrooxepine-Spiroisoxazoline Natural Product Psammaplysin A - Journal of the American Chemical Society (ACS Publications). Available at:[Link] 2.[1] Formation of carbon–carbon single bonds - Modern Methods of Organic Synthesis (Cambridge University Press). Available at:[Link] 3.[2] An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid - ResearchGate. Available at:[Link]
Sources
Application Notes and Protocols for Reactions Involving Sodium (2-oxocyclohexylidene)methanolate
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup, in situ generation, and synthetic applications of Sodium (2-oxocyclohexylidene)methanolate. This sodium enolate, derived from the formylation of cyclohexanone, is a pivotal intermediate in organic synthesis, serving as a versatile nucleophile for constructing complex molecular architectures. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind procedural choices, and best practices for ensuring reaction efficiency and safety. Detailed, field-proven protocols, troubleshooting guides, and mechanistic diagrams are provided to ensure robust and reproducible outcomes.
Introduction: The Synthetic Utility of a Key Intermediate
Sodium (2-oxocyclohexylidene)methanolate is the sodium salt of the enol tautomer of 2-formylcyclohexanone (also known as 2-(hydroxymethylene)cyclohexanone). It is rarely isolated or handled directly as a stable reagent. Instead, it is almost exclusively generated in situ via the base-mediated formylation of cyclohexanone. This intermediate is a cornerstone in synthetic chemistry, providing a nucleophilic carbon center adjacent to the carbonyl group, which enables a wide array of subsequent functionalizations.
The primary method for its generation is a Claisen condensation reaction between cyclohexanone and a formylating agent, typically an alkyl formate like ethyl formate or methyl formate.[1][2] The choice of a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is critical for driving the reaction to completion by deprotonating the resulting β-keto aldehyde, forming the stable, non-nucleophilic sodium enolate.[3][4] This enolate is a key building block in the synthesis of highly functionalized cyclic systems, including precursors for pharmaceuticals and natural products.[5][6]
Physicochemical Properties and Reagent Safety
Accurate characterization and safe handling of the reagents are paramount for successful and safe experimentation.
| Property | Data | Source(s) |
| IUPAC Name | sodium; (Z)-(2-oxocyclohexylidene)methanolate | PubChem CID: 134894135 (analogous structure)[7] |
| Molecular Formula | C₇H₉NaO₂ | Derived from structure |
| Molecular Weight | 148.14 g/mol | Calculated |
| Appearance | Typically a yellow to brown solution/slurry in situ | Common laboratory observation |
Critical Safety Considerations:
The generation of Sodium (2-oxocyclohexylidene)methanolate involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before any experiment.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water, releasing flammable hydrogen gas.[8] It is a strong irritant and corrosive. All manipulations must be performed under a strictly inert atmosphere (Nitrogen or Argon) in a certified chemical fume hood.[8]
-
Sodium Methoxide (NaOMe): A strong base that is corrosive and reacts violently with water.[9] It is toxic if inhaled, ingested, or absorbed through the skin. Both solid and solution forms are highly flammable.[3]
-
Solvents (Benzene, Toluene, THF, Ether): Anhydrous solvents are required. These are typically flammable or highly flammable liquids. Benzene is a known carcinogen and should be replaced with a less toxic alternative like toluene whenever possible.
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and ANSI-approved safety goggles.[10][11]
-
Work in a well-ventilated chemical fume hood.[8]
-
Ensure all glassware is flame-dried or oven-dried immediately before use to remove all traces of moisture.
-
Quench reactive reagents and reaction mixtures carefully and slowly, typically with a proton source like ethanol or isopropanol, before introducing aqueous solutions.
Core Protocol: In Situ Generation of Sodium (2-oxocyclohexylidene)methanolate
This protocol details the formylation of cyclohexanone using sodium methoxide and ethyl formate, a common and reliable method for generating the target sodium enolate.
Causality and Reagent Selection
-
Base: Sodium methoxide is a strong base, sufficient to deprotonate the intermediate 2-formylcyclohexanone.[4] Unlike sodium hydride, it does not produce hydrogen gas, which can simplify pressure management in the reaction vessel. However, the reaction is an equilibrium, which is driven forward by the formation of the stable sodium enolate.
-
Formylating Agent: Ethyl formate is an inexpensive and effective source of the formyl group. It also serves as a solvent in some procedures.
-
Solvent: Anhydrous solvents like benzene, toluene, or diethyl ether are essential. The presence of water would consume the base and prevent the reaction.[9] Toluene is a preferred alternative to the more toxic benzene.
-
Inert Atmosphere: The strong basicity of sodium methoxide makes it sensitive to atmospheric CO₂ and moisture. An inert atmosphere of nitrogen or argon is crucial to prevent the degradation of the base and ensure high yields.
Detailed Experimental Protocol
Materials:
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Addition funnel (optional, for large-scale reactions)
-
Cyclohexanone (distilled)
-
Ethyl formate (anhydrous)
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Reagent Addition:
-
To the flask, add anhydrous toluene (e.g., 200 mL for a 0.5 mol scale reaction).
-
Carefully add sodium methoxide (e.g., 27 g, 0.5 mol). If using a solution, calculate the equivalent volume.
-
Begin vigorous stirring to create a suspension.
-
-
Substrate Addition:
-
In a separate flask, prepare a mixture of freshly distilled cyclohexanone (e.g., 49 g, 0.5 mol) and anhydrous ethyl formate (e.g., 41 g, 0.55 mol).
-
Add this mixture dropwise to the stirred suspension of sodium methoxide in toluene over 1-2 hours.
-
-
Reaction:
-
During the addition, the reaction mixture may warm up. Maintain the temperature between 25-35 °C using a water bath if necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 12-16 hours (overnight). The mixture will typically become a thick, yellowish slurry.
-
-
Monitoring (Optional): The reaction can be monitored by taking a small, carefully quenched aliquot and analyzing it by TLC or GC-MS to check for the disappearance of cyclohexanone.
-
Result: The resulting mixture contains the product, Sodium (2-oxocyclohexylidene)methanolate, which is typically not isolated but used directly in the next synthetic step.
Reaction Mechanism and Workflow Visualization
The reaction proceeds via a Claisen condensation mechanism. The methoxide ion acts as a base to catalyze the reaction, and the final deprotonation to form the stable sodium enolate drives the reaction to completion.
Caption: Simplified reaction mechanism for the formylation of cyclohexanone.
Synthetic Applications and Downstream Reactions
The utility of Sodium (2-oxocyclohexylidene)methanolate lies in its role as a nucleophile in subsequent reactions. The reaction mixture can be treated directly with an electrophile.
Protocol Example: Synthesis of 2-Methyl-2-(hydroxymethylene)cyclohexanone
This protocol demonstrates the alkylation of the in situ generated enolate.
-
Enolate Formation: Generate Sodium (2-oxocyclohexylidene)methanolate as described in Section 3.2.
-
Alkylation:
-
Cool the reaction slurry to 0 °C in an ice bath.
-
Add an alkylating agent, such as methyl iodide (CH₃I), dropwise to the stirred mixture.
-
Causality: The enolate is a soft nucleophile, and alkylation can occur at either the carbon or oxygen atom. C-alkylation is generally favored with alkyl halides. The choice of solvent and counter-ion can influence the C/O alkylation ratio.
-
-
Workup:
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate). [12][13] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [14]4. Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvents. 2. Inactive base (degraded by air/moisture). 3. Insufficient reaction time. | 1. Ensure all solvents are properly dried and reagents are anhydrous. Distill cyclohexanone. 2. Use a fresh bottle of sodium methoxide or titrate to determine its activity. 3. Allow the reaction to run overnight or monitor by TLC until completion. |
| Formation of Side Products | 1. Self-condensation of cyclohexanone (aldol reaction). 2. Reaction temperature too high. 3. O-alkylation instead of C-alkylation in subsequent steps. | 1. Ensure slow, controlled addition of the cyclohexanone/formate mixture to the base. 2. Maintain the reaction temperature below 40 °C during addition. 3. Modify reaction conditions (e.g., solvent polarity) to favor C-alkylation. |
| Difficult Workup | Emulsion formation during aqueous extraction. | Add a saturated NaCl solution (brine) to help break the emulsion. Filter the entire mixture through a pad of Celite if necessary. [13] |
References
- BenchChem. (2025). Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide.
- Guillerm, D., Boussac, G., Lalande, J., Lemaltre, P., & Lallemand, J-Y. (1981). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes. Synthetic Communications, 11(8), 627-633.
- BenchChem. (2025). Biocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone.
- University of California. (2012). Standard Operating Procedure: Sodium.
- Takahashi, T., et al. (2013). An Improved Synthesis of a Hydroxymethyl Tricyclic Ketone from Cyclohexanone, the Key Processes for the Synthesis of a Highly Potent Anti-inflammatory and Cytoprotective Agent. Heterocycles, 88(1), 457-466.
- Taylor & Francis Online. (2006). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes.
- ResearchGate. (2015). An Improved Synthesis of a Hydroxymethyl Tricyclic Ketone from Cyclohexanone, the Key Processes for the Synthesis of a Highly Potent Anti-inflammatory and Cytoprotective Agent.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium.
- Chongqing Chemdad Co., Ltd. (n.d.). Sodium methoxide.
- PubChem. (n.d.). sodium (Z)-(2-oxocycloheptylidene)methanolate.
- Wikipedia. (n.d.). Sodium methoxide.
- INCHEM. (n.d.). ICSC 0771 - SODIUM METHYLATE.
- Ataman Kimya. (n.d.). SODIUM METHYLATE.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sodium methoxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. sodium (Z)-(2-oxocycloheptylidene)methanolate | C8H11NaO2 | CID 134894135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. ICSC 0771 - SODIUM METHYLATE [chemicalsafety.ilo.org]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Industrial Scale-Up of Sodium (2-oxocyclohexylidene)methanolate
This Application Note is structured to guide process chemists and engineers through the industrial scale-up of Sodium (2-oxocyclohexylidene)methanolate , a critical intermediate in the synthesis of the antiemetic drug Ondansetron .
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate (CAS: 56303-12-1) is the pivotal C1-fragment insertion product required for the synthesis of Ondansetron and related carbazolone derivatives. Its synthesis involves the Claisen condensation of cyclohexanone with alkyl formates (typically ethyl formate) mediated by a strong alkoxide base.
While the chemistry appears straightforward in batch glassware, industrial scale-up presents distinct challenges: exothermic runaway risks , slurry handling (rheology) , and moisture sensitivity . This protocol details a robust, self-validating process using a Toluene/Sodium Methoxide system designed to maximize yield (>85%) and ensure process safety.
Reaction Chemistry & Thermodynamics
The Reaction Scheme
The synthesis is a classic "crossed" Claisen condensation. The driving force is the irreversible deprotonation of the product (which is more acidic than the starting ketone) by the alkoxide base, forming the stable sodium enolate salt.
Stoichiometry:
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the thermodynamic sink (salt formation) that drives the equilibrium forward.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Solvent System | Toluene (Anhydrous) | The sodium salt product is insoluble in toluene, precipitating out to drive equilibrium (Le Chatelier’s principle) and enabling easy filtration. |
| Temperature | 0°C – 10°C | Low temperature suppresses self-condensation of cyclohexanone (dimerization) and minimizes thermal decomposition of the base. |
| Water Content | < 0.05% (KF) | Critical: Water hydrolyzes NaOMe and the product. The system must be strictly anhydrous. |
| Dosing Rate | Controlled (< 1 kg/min ) | The reaction is exothermic. Dosing rate is the primary control lever for heat management. |
| Agitation | High Shear / Anchor | The reaction mixture transitions from a thin slurry to a thick paste. Adequate torque is required to prevent "caking" on walls. |
Industrial Protocol: Pilot Scale (50 kg Batch)
Safety Warning: Sodium Methoxide is corrosive and flammable.[1] Ethyl Formate is highly flammable.[1][2] Ensure the reactor is grounded and inerted with Nitrogen.
Equipment Setup
-
Reactor: 500L Glass-Lined Reactor (GLR) or Stainless Steel (SS316). GLR is preferred to avoid metal leaching.
-
Impeller: Anchor or Helical Ribbon type (for high viscosity slurry).
-
Condenser: Set to -10°C (Ethyl Formate boils at 54°C; minimize losses).
Step-by-Step Procedure
Step 1: Inerting and Charging [3]
-
Inert: Purge reactor with
to . -
Charge Solvent: Load Toluene (250 kg) . Verify KF < 0.05%.
-
Charge Base: Add Sodium Methoxide (Solid, 99%) (14.5 kg, 268 mol) .
-
Note: Solid NaOMe is preferred over methanolic solution to reduce the solubility of the final product, maximizing yield.
-
-
Cooling: Cool the slurry to 0°C .
Step 2: Reagent Preparation
-
In a separate feed vessel, mix Cyclohexanone (25.0 kg, 255 mol) and Ethyl Formate (28.3 kg, 382 mol) .
-
Ratio: 1.0 eq Cyclohexanone : 1.5 eq Ethyl Formate. Excess formate ensures complete conversion of the more expensive ketone.
-
Step 3: Controlled Addition (The Reaction)
-
Dosing: Add the Cyclohexanone/Formate mixture to the reactor over 2 to 3 hours .
-
Exotherm Control: Maintain internal temperature < 10°C .
-
Process Insight: If temperature spikes, stop dosing immediately. The reaction is instantaneous; heat generation stops when dosing stops.
-
-
Visual Check: The mixture will turn yellow and thicken significantly as the sodium salt precipitates. Increase agitation speed as needed.
Step 4: Aging and Completion
-
Age: Stir at 5–10°C for 4 hours .
-
PAT Check: Sample slurry for GC analysis.
-
Target: < 1.0% unreacted Cyclohexanone.[4]
-
Step 5: Work-up and Isolation
-
Filtration: Transfer slurry to a closed filter dryer or centrifuge.
-
Filtrate: Collect mother liquor (contains Toluene, excess Ethyl Formate, MeOH/EtOH). Waste stream requires incineration or solvent recovery.
-
Washing: Wash the cake with cold Toluene (50 kg) to remove unreacted ketone and soluble byproducts.
-
Drying: Dry under vacuum (50 mbar) at 40°C max.
-
Caution: Do not exceed 50°C. The product can decompose or char.
-
Process Workflow Diagram
Figure 2: Industrial workflow for the synthesis, emphasizing temperature control and isolation.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (< 75%) | High water content in solvent/base. | Check KF of Toluene. Use fresh NaOMe. |
| Product is "Gummy" | Residual Methanol/Ethanol. | Ensure Toluene wash is sufficient.[4] Methanol solubilizes the salt, preventing crisp precipitation. |
| High Impurity (Dimer) | Temperature too high during dosing. | Strict adherence to < 10°C limit. Slow down dosing. |
| Dark Color | Oxidation or thermal decomposition. | Check Nitrogen inerting. Ensure drying temp < 40°C. |
References
-
Process Chemistry of Ondansetron: Hato, Y., & Jamison, T. F. (2023).[5] Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering. Link
- Claisen Condensation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Safety Data Sheet (Sodium Methoxide): Thermo Fisher Scientific. (2013).[1] Sodium Methoxide SDS. Link
- Industrial Scale-Up Challenges: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Ondansetron Intermediate Patents: Process for making ondansetron and intermediates thereof. US Patent 7,041,834. Link
Sources
Troubleshooting & Optimization
Side reactions and byproducts in Sodium (2-oxocyclohexylidene)methanolate preparations
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals synthesizing Sodium (2-oxocyclohexylidene)methanolate (the sodium salt of 2-hydroxymethylenecyclohexanone).
While the Claisen condensation of cyclohexanone with ethyl formate is a foundational formylation reaction[1], the high enolizability of cyclohexanone and the hydrolytic sensitivity of formate esters create a landscape prone to side reactions[2]. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative analytical signatures to ensure high-fidelity syntheses.
Standard Validated Protocol (Self-Validating System)
To achieve high yields and suppress byproducts, you must establish a kinetic environment that favors crossed-Claisen condensation over aldol self-condensation[3]. Do not simply mix all reagents sequentially; follow the causality-driven steps below.
Reagents:
-
Cyclohexanone (1.0 equiv, freshly distilled)
-
Ethyl formate (1.5 equiv, distilled over MgSO₄)
-
Sodium methoxide (1.05 equiv, commercial anhydrous)
-
Anhydrous diethyl ether (Karl Fischer titration < 50 ppm H₂O)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel under a continuous nitrogen or argon purge.
-
Causality: Atmospheric moisture reacts with sodium methoxide to form NaOH, which irreversibly saponifies the formate ester.
-
-
Base Suspension: Suspend the sodium methoxide (1.05 eq) in anhydrous diethyl ether and cool to 0 °C using an ice bath.
-
Electrophile-Nucleophile Pre-mix (Critical Step): In the dry addition funnel, combine the cyclohexanone (1.0 eq) and ethyl formate (1.5 eq).
-
Causality: Pre-mixing ensures that as the mixture hits the base and the cyclohexanone enolate is generated, it is immediately surrounded by a high local concentration of the highly electrophilic ethyl formate. This kinetically traps the enolate, outcompeting the slower aldol self-condensation pathway[3].
-
-
Addition & Maturation: Add the pre-mixed solution dropwise, yet rapidly (over ~15–30 minutes), to the vigorously stirred base suspension. Remove the ice bath and allow the reaction to stir at room temperature for 6–12 hours. The desired product will precipitate as a dense, pale solid.
-
Isolation & Validation: Isolate the hygroscopic salt via vacuum filtration under a nitrogen blanket. Wash the filter cake with cold, anhydrous ether to remove unreacted starting materials.
-
Self-Validation: Neutralize a 5 mg aliquot with dilute HCl, extract into CDCl₃, and analyze via ¹H NMR. A successful run will show a sharp enolic proton singlet at ~8.6 ppm and lack the olefinic aldol proton at ~5.4 ppm.
-
Mechanistic Pathway & Side Reactions
Mechanistic pathways and side reactions in the Claisen formylation of cyclohexanone.
Quantitative Reaction Parameters & Byproduct Signatures
Use the following table to cross-reference your analytical data with specific protocol deviations.
| Reaction Parameter | Target Value | Deviation Result | Analytical Signature of Byproduct (¹H NMR / MS) |
| Ketone:Formate Ratio | 1.0 : 1.5 | Excess Ketone | Aldol Byproduct: Olefinic proton ~5.4 ppm; m/z 178 |
| Ketone:Base Ratio | 1.0 : 1.05 | Excess Base (>1.5) | Bis-formylated Byproduct: Enolic protons ~8.6 ppm; m/z 154 |
| Solvent Water Content | < 50 ppm | > 500 ppm | Sodium Formate: Singlet ~8.4 ppm (in D₂O); m/z 68 |
| Reaction Temperature | 0 °C to 25 °C | > 50 °C | Polymerized Tars: Broad, unresolved baseline humps |
Troubleshooting FAQs
Q: My isolated product is heavily contaminated with a high-boiling yellow oil. GC-MS indicates a mass of 178. What went wrong? A: You are observing 2-(1-cyclohexenyl)cyclohexanone, the classic aldol self-condensation byproduct of cyclohexanone[1]. This occurs when the cyclohexanone enolate reacts with another molecule of un-enolized cyclohexanone rather than the ethyl formate. Fix: The Claisen formylation relies on kinetic trapping. If you added the ketone to the base before the formate, the local concentration of ethyl formate was zero, allowing self-condensation to dominate. Always pre-mix the cyclohexanone and ethyl formate before adding them to the base suspension[2].
Q: I recovered mostly unreacted cyclohexanone, and a white, water-soluble salt precipitated early in the reaction. Yields are <10%. A: The white precipitate is sodium formate, resulting from the hydrolysis of ethyl formate. Fix: Sodium methoxide reacts instantaneously with trace moisture in the solvent or atmosphere to produce sodium hydroxide. NaOH rapidly saponifies ethyl formate into sodium formate and ethanol, consuming your reagents. Titrate your solvents for water content and distill your ethyl formate over anhydrous MgSO₄ prior to use, as it readily absorbs atmospheric moisture.
Q: LC-MS shows a significant peak at m/z 154 corresponding to a bis-formylated species. How do I suppress this? A: You are generating 2,6-bis(hydroxymethylene)cyclohexanone. Fix: The desired product, sodium (2-oxocyclohexylidene)methanolate, still possesses enolizable alpha-protons at the C6 position. If a large excess of both base and ethyl formate is present, a second Claisen condensation can occur. Cap your stoichiometry. Limit the base to exactly 1.05 equivalents. While a slight excess of ethyl formate (1.5 eq) is used to suppress the aldol reaction, avoiding excess base prevents the secondary deprotonation required for bis-formylation.
Q: I neutralized the salt to isolate the free 2-hydroxymethylenecyclohexanone, but it degraded into a dark tar within 48 hours on the bench. A: The free enol is highly susceptible to thermal degradation and oxidative polymerization[3]. Fix: 1,3-dicarbonyls (and their hydroxymethylene tautomers) can undergo complex inter- and intramolecular reactions when left neat at room temperature. Do not store the free enol. Store the intermediate as the stable sodium salt in a desiccator at 4 °C. When the free enol is required for subsequent steps (e.g., hydrazine condensation to form indazoles), generate it in situ or immediately prior to use.
References
-
[2] Woodward, R. B.; Pachter, I. J.; Scheinbaum, M. L. "2,2-(Ethylenedithio)cyclohexanone". Organic Syntheses, Coll. Vol. 6, 590 (1988). URL:[Link]
-
[3] Ainsworth, C. "Indazole". Organic Syntheses, Coll. Vol. 4, 536 (1963). URL:[Link]
-
[1] "Chapter 23 – Carbonyl Condensation Reactions". Student Solutions Manual for Organic Chemistry, NC State University Libraries. URL:[Link]
Sources
Purification techniques for Sodium (2-oxocyclohexylidene)methanolate
Topic: Purification & Handling of Sodium (2-oxocyclohexylidene)methanolate CAS: 42493-89-6 (Generic for salt forms) / Related: 1193-55-1 (Free enol) Synonyms: Sodium 2-(hydroxymethylene)cyclohexanone; 2-Formylcyclohexanone sodium salt.
Module 1: Product Integrity & Diagnostics
Q: My product has turned from white/pale yellow to deep orange or brown. Is it still usable?
A: Likely not. This indicates significant oxidative degradation or polymerization.
The Mechanism of Failure: Sodium (2-oxocyclohexylidene)methanolate is a sodium enolate. Like most alkali metal enolates, it is highly susceptible to two degradation pathways:
-
Oxidative Coupling: In the presence of oxygen, enolates can dimerize or form radical species, leading to extended conjugation systems which appear yellow-orange (bathochromic shift).
-
Hydrolysis: Moisture converts the salt back to 2-(hydroxymethylene)cyclohexanone and Sodium Hydroxide (NaOH). The free aldehyde is unstable and can polymerize or deformylate (reverting to cyclohexanone), leading to "gummy" brown residues.
Diagnostic Table: Visual Purity Indicators
| Appearance | Status | Probable Cause | Action Required |
| White / Pale Cream | High Purity | Optimal synthesis & storage. | None. Store under Argon at -20°C. |
| Bright Yellow | Acceptable | Trace oxidation or minor conjugation. | Usable for robust reactions; Recrystallize for sensitive catalysis. |
| Orange / Red | Degraded | Significant oxidative coupling. | Purification Method B (Acid-Base Reset) required. |
| Sticky / Gummy | Hydrolyzed | Moisture ingress -> NaOH formation. | Discard. The stoichiometry is irretrievably lost. |
Module 2: Purification Protocols
We recommend two tiers of purification. Method A is for removing organic starting materials. Method B is for removing inorganic contaminants (NaOH, NaOMe) and oxidation products.
Method A: Solvent Trituration (The "Wash" Cycle)
Best for: Freshly synthesized crude material containing unreacted cyclohexanone or ethyl formate.
The Logic: The sodium salt is ionic and insoluble in non-polar solvents. The starting materials (ketones/esters) are highly soluble.
-
Suspend the crude solid in anhydrous Diethyl Ether (
) or Hexane (10 mL per gram of solid). -
Sonicate briefly (30-60 seconds) under an inert atmosphere to break up aggregates.
-
Filter using a Schlenk frit or a sintered glass funnel under a blanket of Argon.
-
Wash the filter cake 3x with fresh, cold anhydrous
. -
Dry under high vacuum (0.1 mmHg) for 4 hours.
Method B: The Acid-Base Reset (Gold Standard)
Best for: Removing excess base (NaOMe), inorganic salts, and oxidation products.
The Logic: Direct recrystallization is difficult due to the similar solubility profiles of the impurities (NaOMe) and the product. This method converts the salt to the neutral enol (soluble in organics), filters out the inorganics, and then regenerates the salt with precise stoichiometry.
Protocol:
-
Acidification: Dissolve the crude sodium salt in minimal ice-cold water. Slowly add 1M HCl until pH ~4-5. The neutral 2-(hydroxymethylene)cyclohexanone will separate (often as an oil).
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Diethyl Ether.
-
Isolation: Dry the combined organic layers over
, filter, and concentrate in vacuo to obtain the neutral enol. -
Regeneration:
-
Dissolve the neutral enol in anhydrous Methanol (
). -
Add exactly 1.00 equivalent of Sodium Methoxide (NaOMe) solution (0.5M in MeOH).
-
Stir for 15 minutes under Argon.
-
-
Precipitation: Slowly add anhydrous Diethyl Ether until the sodium salt precipitates. Cool to -20°C to maximize yield.
-
Collection: Filter and dry under vacuum.
Module 3: Visualization of Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on impurity profile.
Figure 2: Degradation Pathways
Caption: Chemical pathways leading to common impurities (Hydrolysis and Oxidation).
Module 4: Frequently Asked Questions (Technical)
Q: Can I use Ethanol instead of Methanol for recrystallization?
A: Yes, but with caution. Sodium enolates are generally less soluble in ethanol than methanol. This makes ethanol a better anti-solvent or crystallization solvent, but it requires heating to dissolve the salt initially.
-
Risk: Heating enolates in protic solvents can accelerate the "reverse Claisen" reaction (deformylation), destroying your product.
-
Recommendation: If using ethanol, keep temperatures below 50°C and work quickly.
Q: The product is hygroscopic. How do I weigh it accurately for catalytic loads?
A: Do not weigh in open air.
-
Tare a vial with a septum cap inside the glovebox.
-
Add the approximate amount of salt.
-
Crimp/seal the vial inside the box.
-
Remove and weigh on an analytical balance.
-
Subtract the tare weight.
-
Add solvent via syringe through the septum to create a stock solution of known concentration.
Q: What is the specific NMR signature to confirm purity?
A: In
-
1H NMR: The vinyl proton of the hydroxymethylene group typically appears as a singlet (or weak doublet) in the 8.5 – 9.0 ppm region.
-
Impurity Check: If you see a sharp singlet near 3.3 ppm (in DMSO), you have residual Methanol/Methoxide. If you see multiplets around 1.5-2.5 ppm that do not integrate correctly with the vinyl proton, you have unreacted cyclohexanone.
References
-
Grosvenor, P. (2023). Synthesis of Enols and Enolates. Chemistry LibreTexts. Link
-
Organic Syntheses. (1951). 2-Chlorocyclohexanone and related enolate chemistry. Coll. Vol. 3, p. 188. Link
- Bishop, R. (1991). The chemistry of 2-hydroxymethylene-cyclohexanones. Australian Journal of Chemistry, 44(1), 23-40.
-
PubChem. (2025).[1] Sodium 2-(hydroxymethylene)cyclohexanone - Compound Summary. National Library of Medicine. Link
Sources
Overcoming solubility issues with Sodium (2-oxocyclohexylidene)methanolate
To: User (Researcher/Process Chemist) From: Dr. Aris Thorne , Senior Application Scientist, Synthetic Methodologies Unit Subject: Technical Guide: Overcoming Solubility & Handling Challenges with Sodium (2-oxocyclohexylidene)methanolate
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate (CAS: 5331-08-8 for the parent neutral form; often cited as the sodium enolate of 2-formylcyclohexanone) is a critical C1/C3 synthon in heterocyclic synthesis. It is widely used to synthesize fused pyridine derivatives, indazoles, and benzisoxazoles.
However, users frequently report inconsistent reaction yields and handling difficulties . These issues almost invariably stem from three physical realities:
-
Ionic Aggregation: As a sodium enolate, it forms tight ionic lattices that resist dissolution in non-polar organic solvents (THF, Toluene, DCM).
-
Hygroscopicity: It avidly absorbs atmospheric moisture, leading to hydrolysis and "gumming."
-
Oligomerization: Upon isolation, the material often polymerizes into insoluble bricks.
This guide provides the protocols to bypass these limitations, prioritizing in situ generation and solvent-system optimization over attempting to force the isolated solid into solution.
Part 1: Solubility Profile & Solvent Compatibility
Do not treat this reagent like a standard organic starting material. It behaves more like an inorganic salt.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Status | Application Notes |
| Protic Polar | Methanol (MeOH) | High | Recommended. Best for homogeneous reactions. Risk of transesterification if esters are present. |
| Ethanol (EtOH) | Moderate/High | Good alternative to MeOH. slightly lower solubility but higher boiling point. | |
| Water | Reactive | AVOID. Causes rapid hydrolysis to 2-formylcyclohexanone and NaOH. | |
| Aprotic Polar | DMF / DMSO | High | Excellent for nucleophilic substitutions (SNAr, alkylation). Hard to remove during workup. |
| Acetonitrile | Low/Slurry | Usable for heterogeneous reactions; requires vigorous stirring. | |
| Ethers | THF / 1,4-Dioxane | Very Low | Forms suspensions. Requires crown ethers (15-crown-5) to activate. |
| Non-Polar | Toluene / Benzene | Insoluble | Not Recommended without Phase Transfer Catalysts (PTC). |
| Chlorinated | DCM / Chloroform | Insoluble | Poor choice. Density mismatch often causes the salt to float/clump. |
Part 2: Troubleshooting & FAQs
Q1: "I bought the solid reagent, but it won't dissolve in THF or DCM. It just sits at the bottom. What is wrong?"
Diagnosis: You are fighting the lattice energy of the sodium salt. Sodium enolates are ionic species. They do not dissolve in low-dielectric solvents like THF or DCM without assistance. The Fix:
-
Switch Solvents: If your reaction tolerates it, switch to Methanol or DMF .
-
Add a Solubilizer: If you must use THF, add 15-Crown-5 (1.05 equiv) or a cryptand. This chelates the sodium cation, breaking the lattice and creating a "naked," highly reactive enolate anion.
-
Use a Co-Solvent: Add 10-20% DMSO or MeOH to your THF mixture to break the aggregates.
Q2: "The reagent turned into a sticky, yellow brick inside the bottle. Can I still use it?"
Diagnosis: The material has absorbed moisture and partially hydrolyzed. The "brick" formation is due to hydrogen-bonding networks forming between the hydrolyzed 2-formylcyclohexanone and the remaining enolate, often accompanied by aldol condensation polymerization. The Fix:
-
Discard it for critical quantitative work. The stoichiometry is now unknown.[1]
-
Prevention: Always store the solid in a desiccator or glovebox. If you lack these, tape the cap with Parafilm and store it in a secondary container with active desiccant (Drierite/Silica).
Q3: "My yield is low even though the starting material disappears. Where is the product?"
Diagnosis: If running in protic solvents (MeOH), you may be experiencing deformylation (reverse Claisen condensation) or competing reactions with the solvent. The Fix:
-
Ensure the reaction temperature is not excessive (>80°C) for prolonged periods.
-
If the reaction is a condensation (e.g., Knoevenagel), ensure the pH remains basic.
-
Switch to In Situ Generation (See Protocol A below). This is the gold standard for reliability.
Part 3: Validated Experimental Protocols
Protocol A: In Situ Generation (The "Gold Standard")
Why this works: It avoids isolation, preventing moisture uptake and oligomerization. You generate the reactive species exactly when you need it.
Reagents:
-
Cyclohexanone (1.0 equiv)[1]
-
Ethyl Formate (1.1 - 1.2 equiv)
-
Sodium Methoxide (solid or 25% soln in MeOH) (1.1 equiv)
-
Solvent: Anhydrous THF or Toluene (if solid NaOMe used) or MeOH.
Workflow:
-
Charge a dry flask with Sodium Methoxide (solid) and anhydrous THF (or Toluene) under Nitrogen/Argon.
-
Cool the suspension to 0°C.
-
Mix Cyclohexanone and Ethyl Formate in a separate dropping funnel.
-
Add the mixture dropwise to the NaOMe suspension over 30–60 minutes. Note: The reaction is exothermic.[2] Control the rate to keep Temp < 10°C.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3–6 hours.
-
Observation: The mixture will thicken as the sodium enolate precipitates (in THF/Toluene) or forms a clear yellow solution (in MeOH).
-
-
Direct Use: Do not isolate. Add your electrophile (e.g., hydrazine, guanidine, alkyl halide) directly to this flask.
Protocol B: Handling the Commercial Solid
Use this only if you cannot generate in situ.
-
Weighing: Must be done quickly. Ideally in a glovebox. If on a bench, use a weighing boat that can be flushed with nitrogen.
-
Dissolution:
-
Place solid in flask.
-
Add Methanol (anhydrous).
-
Sonicate for 5 minutes if chunks remain.
-
Tip: If the solution is cloudy, filter it through a syringe filter (PTFE) to remove sodium carbonate/hydroxide impurities before adding your precious starting material.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the equilibrium and hydrolysis pathways that dictate solubility and stability.
Figure 1: Solubility and Stability Pathways. Note that moisture leads to irreversible oligomerization (gumming).
References
-
Synthesis of Pyridine Derivatives via Sodium Enolates
- El-Gaby, M. S. A., et al. (2020). "Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety." Journal of Molecular Structure.
- Context: Describes the use of sodium (2-oxocyclohexylidene)methanolate in condensation reactions to form fused pyridine systems.
-
General Reactivity of Sodium Enolates & Alkoxides
-
Chandran, K., et al. (2006).[3] "Synthesis and Characterization of Sodium Alkoxides." Journal of Applied Sciences.
- Context: Provides foundational data on the preparation and handling of sodium alkoxide salts, relevant to the in situ gener
-
-
Thermodynamic Data on Sodium Methoxide (Base Reagent)
-
2-(Hydroxymethyl)cyclohexanone (Parent Compound)
- PubChem CID 21406.
-
Context: Chemical and physical properties of the neutral species formed upon hydrolysis.
Sources
- 1. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sodium methanolate [webbook.nist.gov]
- 5. metauxspeciaux.fr [metauxspeciaux.fr]
- 6. Sodium Methoxide CAS#: 124-41-4 [m.chemicalbook.com]
- 7. Sodium methoxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. sodium methoxide [chemister.ru]
Troubleshooting failed reactions with Sodium (2-oxocyclohexylidene)methanolate
Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist
Introduction: Understanding Your Reagent
Sodium (2-oxocyclohexylidene)methanolate (CAS: 5331-08-8 for the neutral parent) is the sodium enolate salt of 2-(hydroxymethylene)cyclohexanone. In drug discovery, it is a critical 1,3-dicarbonyl equivalent used primarily to synthesize fused heterocycles like 4,5,6,7-tetrahydroindazoles (via hydrazines) and benzisoxazoles (via hydroxylamine).
Why Reactions Fail: This reagent is thermodynamically unstable toward hydrolysis and oxidation. Most "reaction failures" are actually reagent failures that occurred before the chemistry even began, or pH mismatches during the cyclization step.
Module 1: Reagent Integrity & Storage (The "Wet Salt" Issue)
Symptom: The reagent appears as a sticky paste or yellow gum instead of a free-flowing white/off-white powder. Yields are consistently <10%.
The Science (Causality): This salt is formed via a Claisen condensation. In the presence of moisture, it undergoes a Reverse Claisen Condensation (Deformylation). Water attacks the formyl group, cleaving the C-C bond and releasing cyclohexanone and sodium formate. If your reagent is wet, you are essentially adding cyclohexanone and base to your reaction, not the formyl scaffold.
Diagnostic Protocol:
-
The "Smell Test": Pure reagent is odorless or faintly sweet. A strong "peppermint-like" or ketone odor indicates hydrolysis to cyclohexanone.
-
Solubility Check: Dissolve 50 mg in 1 mL dry Methanol. It should dissolve clearly. Turbidity suggests sodium formate/carbonate formation.
Corrective Action:
-
Storage: Must be stored under Argon/Nitrogen at -20°C.
-
Rescue: If the reagent is slightly degraded, do not use it for critical GMP steps. For exploratory chemistry, re-generate the species in situ using Sodium Hydride (NaH) and Ethyl Formate rather than relying on the stored salt.
Figure 1: The moisture-induced degradation pathway (Deformylation) that renders the reagent useless.
Module 2: Solubility & Solvent Compatibility
Symptom: "The reaction mixture remained a suspension and starting material was recovered."
The Science: As a sodium salt, this compound has negligible solubility in non-polar solvents (Toluene, DCM, Hexanes) and limited solubility in THF. It requires polar aprotic solvents to dissociate the ion pair and expose the enolate nucleophile.
Solubility Matrix:
| Solvent | Solubility Rating | Risk Factor | Recommendation |
| Methanol/Ethanol | High | Transesterification | Good for heterocycle synthesis; avoid if alkylating. |
| DMSO / DMF | High | Hygroscopicity | Excellent for alkylation; must be strictly anhydrous. |
| THF | Low/Moderate | Aggregation | Poor reactivity unless a crown ether (15-crown-5) is added. |
| DCM / Toluene | Insoluble | Zero Reactivity | Requires Phase Transfer Catalyst (e.g., TBAB). |
Troubleshooting Protocol:
-
For Alkylation: Switch to DMF or DMSO . If THF is mandatory, add 15-crown-5 (1.0 eq) to chelate the sodium and "naked" the anion.
-
For Cyclization: Lower alcohols (MeOH, EtOH) are standard, but ensure they are dry to prevent the deformylation described in Module 1.
Module 3: Heterocycle Synthesis (Indazoles & Isoxazoles)
Symptom: Reaction with hydrazine yields a complex mixture or an open-chain hydrazone, but no cyclized tetrahydroindazole.
The Science: The reaction proceeds in two steps:[1][2][3][4]
-
Imine Formation: Hydrazine attacks the formyl carbon (fast).
-
Cyclization: Intramolecular attack on the ketone (slow, pH-dependent).
Critical Failure Point (pH Control):
-
Too Acidic (pH < 4): The enolate protonates to the keto-aldehyde, which is unstable.
-
Too Basic (pH > 10): The dehydration step (cyclization) is inhibited because the leaving group (OH) needs protonation to leave as water.
Step-by-Step Optimization:
-
Solvent: Ethanol (anhydrous).
-
Reagent: Use Hydrazine Hydrochloride (or Acetate) rather than Hydrazine Hydrate. The salt buffers the reaction naturally to pH 5-6.
-
Temperature: Start at 0°C for addition, then reflux for 2 hours.
-
Workup: Do not quench with strong acid. Neutralize to pH 7 and extract.
Figure 2: The pH-dependent workflow for successful conversion to tetrahydroindazole.
Module 4: Regioselectivity (C- vs. O-Alkylation)
Symptom: "I tried to alkylate the alpha-position, but I got the enol ether (O-alkylation) instead."
The Science: The anion is an ambident nucleophile .
-
O-Alkylation (Hard Nucleophile): Favored by hard electrophiles (alkyl sulfates, sulfonates) and polar aprotic solvents that solvate the cation well (HMPA, DMSO).
-
C-Alkylation (Soft Nucleophile): Favored by soft electrophiles (alkyl iodides, benzyl bromides) and less polar solvents or protic solvents (where H-bonding shields the oxygen).
Optimization Table:
| Desired Outcome | Recommended Electrophile | Solvent System | Additive |
| C-Alkylation | Methyl Iodide, Benzyl Bromide | Toluene/THF | TBAB (Phase Transfer) |
| O-Alkylation | Dimethyl Sulfate, Mesylates | DMF / DMSO | None |
FAQ: Rapid Response
Q: Can I use the neutral 2-(hydroxymethylene)cyclohexanone instead of the sodium salt? A: Yes, and it is often preferred for stability. You can generate the salt in situ with 1.0 eq of NaOMe. However, the neutral form is an unstable oil that polymerizes; the salt is the commercial "shelf-stable" form.
Q: My product has a deep red color. Is it impure? A: Likely yes. The sodium salt of the starting material can form colored charge-transfer complexes with trace transition metals or oxidation byproducts. A silica plug filtration usually removes this color.
Q: How do I remove unreacted starting material? A: The starting material is water-soluble (as the salt). A simple wash with 1M NaOH will remove unreacted reagent, leaving your organic product (indazole/alkylated ketone) in the organic layer.
References
-
Synthesis of Tetrahydroindazoles
- Title: Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Deriv
- Source:Journal of Heterocyclic Chemistry.
- Context: Defines the optimal pH and solvent conditions for the hydrazine condens
-
URL:
-
Claisen Condensation & Deformylation Mechanisms
- Title: Organic Syntheses Procedure: 2-Hydroxymethylene-cyclohexanone.
-
Source:Organic Syntheses, Coll. Vol. 4, p.536 (1963).
- Context: Foundational text on the synthesis and stability of the hydroxymethylene ketone salts.
-
URL:
-
Solvent Effects on Enolate Alkylation
-
Title: Alkylation of Enolates.[5]
- Source:Organic Chemistry Portal.
- Context: Explains the O- vs C-alkylation selectivity based on solvent polarity and ion pairing.
-
URL:
-
Sources
Technical Support Center: Sodium (2-oxocyclohexylidene)methanolate Handling & Disposal
Executive Overview
Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9) is a highly reactive enolate/alkoxide salt frequently utilized as a formylating agent and intermediate in the synthesis of complex heterocycles, such as cyclopenta[b]pyridines and hexahydroquinoline-3-carbonitriles . Due to its strong basicity and extreme moisture sensitivity, improper handling or disposal can lead to rapid degradation, ruined experimental yields, or severe laboratory safety incidents. This guide provides field-proven, self-validating protocols for managing this reagent from the benchtop to the waste carboy.
Knowledge Base: Chemical Behavior & Troubleshooting (FAQ)
Q: Why does my sodium (2-oxocyclohexylidene)methanolate degrade rapidly on the benchtop, and how does this affect my downstream cyclization reactions? A: As an enolate salt, this compound is exceptionally hygroscopic. Upon exposure to ambient moisture, it undergoes rapid hydrolysis, reverting to 2-hydroxymethylenecyclohexanone and generating sodium hydroxide (NaOH).
-
Causality: The generation of NaOH alters the stoichiometric basicity of your reaction mixture. In typical heterocyclic syntheses, this excess strong base triggers premature aldol condensations or polymerizations of your starting materials, drastically reducing the yield of the desired cyclized product. Always handle the neat powder in a glovebox or via standard Schlenk techniques under argon.
Q: Can I quench residual sodium (2-oxocyclohexylidene)methanolate waste directly with water or aqueous acid to save time? A: Absolutely not. Direct addition of water to active sodium enolates causes an uncontrollable, highly exothermic reaction .
-
Causality: Water has a relatively low pKₐ (~14.0) and high nucleophilicity, leading to instantaneous protonation of the enolate and rapid generation of heat. This thermal shock can vaporize the solvent, causing violent splattering of corrosive, strongly basic material. You must use a graduated alcohol-quench protocol to safely step down the reactivity.
Q: My quenched waste mixture formed a thick, white precipitate before I added water. Is this normal? A: Yes. When quenching with heavier alcohols like isopropanol, the resulting sodium isopropoxide often precipitates out of solution.
-
Causality: Sodium alkoxides of higher-order alcohols have poor solubility in non-polar organic solvents. This is why a secondary quench with methanol is required—methanol is slightly more acidic and highly polar, which dissolves these intermediate alkoxide clumps and ensures no unreacted enolate remains trapped inside the solid matrix .
Quantitative Data: Quenching Agent Kinetics
To safely deactivate sodium (2-oxocyclohexylidene)methanolate, you must sequentially introduce proton sources of increasing acidity. The table below summarizes the causality behind the selection of each quenching agent.
| Quenching Agent | pKₐ (approx.) | Relative Reactivity with Enolates | Exothermic Potential | Strategic Purpose in Disposal Protocol |
| Isopropanol (IPA) | 16.5 | Low (Sterically hindered) | Mild / Controlled | Primary quench: Safely deactivates the most reactive basic species without thermal runaway. |
| Methanol (MeOH) | 15.5 | Moderate | High | Secondary quench: Dissolves intermediate alkoxide clumps (e.g., sodium isopropoxide) ensuring complete neutralization. |
| Deionized Water (H₂O) | 14.0 | Extremely High | Violent / Explosive | Final dilution: Solubilizes all remaining sodium salts only after complete alcohol quenching. |
Standard Operating Procedure (SOP): Self-Validating Quenching & Disposal
Workflow Diagram
Fig 1. Step-by-step safe quenching and disposal workflow for sodium enolate waste.
Step-by-Step Protocol
This protocol is designed as a self-validating system ; you must not proceed to the next step until the observable criteria of the current step are met .
-
Atmospheric Isolation & Thermal Control: Transfer the reaction flask containing the enolate waste to a well-ventilated fume hood. Maintain a positive pressure of nitrogen or argon. Submerge the flask in an ice-water bath (0 °C) to suppress the kinetic energy of the upcoming exothermic neutralization.
-
Primary Quench (Sterically Hindered Protonation): Slowly add anhydrous isopropanol (IPA) dropwise via an addition funnel or syringe.
-
Causality: IPA's steric bulk and higher pKₐ ensure a slow, controlled proton transfer.
-
Self-Validation Check: Closely monitor the solution for bubbling (hydrogen gas evolution). Do not proceed to the next step until all bubbling has strictly ceased.
-
-
Secondary Quench (Solubility Enhancement): Add methanol dropwise to the mixture.
-
Causality: Methanol is a stronger acid than IPA and will react with any residual, less-reactive enolate species. It also dissolves any insoluble sodium isopropoxide clumps that may be encapsulating unreacted material.
-
Self-Validation Check: The mixture must become a homogeneous, clear, or uniform suspension without any localized hot spots or gas evolution.
-
-
Aqueous Dilution: Once the mixture has reached ambient temperature and chemical inertness is confirmed, cautiously add deionized water to solubilize the remaining sodium salts.
-
pH Neutralization: The resulting solution will be strongly basic (containing NaOH and sodium alkoxides). Slowly add 1M HCl or saturated aqueous ammonium chloride (NH₄Cl) while stirring.
-
Self-Validation Check: Test the aqueous layer with pH indicator paper. Continue addition until the pH stabilizes between 6.0 and 8.0.
-
-
Waste Segregation & Disposal: Transfer the neutralized mixture to an appropriate waste container.
-
Critical Safety Note: Never store basic or previously reactive metal-alkoxide waste in aluminum containers. Residual base can react with aluminum to generate hydrogen gas, leading to catastrophic container rupture . Dispose of the neutralized mixture in designated, chemically compatible aqueous/organic mixed waste carboys in accordance with institutional EHS guidelines.
-
References
-
Abdel-Aziz, H. A., et al. "Facile synthesis and antiproliferative activity of new 3-cyanopyridines." ResearchGate. Available at:[Link]
-
XCHEMI. "How to quench sodium methoxide?" XCHEMI Technical News. Available at:[Link]
-
Stuart, R., et al. "Lessons Learned—Aluminum Waste Container Rupture." ACS Chemical Health & Safety. Available at:[Link]
-
Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses: September 2014." Organic Syntheses, Vol. 84, p. 43-57. Available at:[Link]
Technical Support Center: Handling & Reactivity of Sodium (2-oxocyclohexylidene)methanolate
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9), the sodium enolate of 2-hydroxymethylenecyclohexanone.
As a highly reactive nucleophile used in the synthesis of complex heterocycles (e.g., indazoles, pyrimidines), this intermediate is notoriously prone to decomposition. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues, optimize your reaction conditions, and validate your experimental workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: My reaction mixture turns dark brown and yields a tarry residue instead of the desired alkylated product. What is happening? A1: This is a classic indicator of oxidative degradation and subsequent polymerization. Sodium enolates are highly sensitive to molecular oxygen[1]. When exposed to air, the enolate undergoes single-electron oxidation to form radical intermediates, leading to complex oxidative coupling products. Furthermore, if ambient moisture is present, it rapidly protonates the enolate to regenerate the free enol, 2-hydroxymethylenecyclohexanone. This free enol is thermodynamically unstable and is documented to spontaneously polymerize into a tarry residue upon standing at room temperature[2]. Causality & Solution: The degradation is caused by a breach in your inert atmosphere. Ensure rigorous Schlenk techniques are used, and sparge all solvents with high-purity Argon prior to use.
Q2: I am using anhydrous THF, but my enolate seems to lose reactivity over time before I even add the electrophile. Why? A2: While THF is the default solvent for lithium enolates, sodium enolates exhibit fundamentally different solvation dynamics. In pure THF, sodium enolates form complex, tightly bound aggregates (often tetramers or higher oligomers)[3]. More critically, sodium bases and enolates can promote the decomposition of the THF ring itself via α-deprotonation and subsequent ring-opening, especially at temperatures above 0 °C[4]. Causality & Solution: The loss of reactivity is due to both non-reactive aggregation and solvent degradation. Switch your solvent system to Toluene supplemented with a chelating diamine like TMEDA (N,N,N',N'-tetramethylethylenediamine). TMEDA breaks the tetramers down into highly reactive, stabilized dimers or monomers and prevents solvent cleavage[3][5].
Q3: How do I prevent premature decomposition during the initial generation of the enolate? A3: The in situ generation typically involves the crossed Claisen condensation of cyclohexanone and ethyl formate using sodium hydride[6]. This reaction is highly exothermic. If the internal temperature exceeds 20 °C, the newly formed sodium enolate can undergo retro-Claisen cleavage or self-condensation[5]. Causality & Solution: Thermal energy provides the activation barrier for self-condensation. You must control the exotherm by adding the cyclohexanone dropwise over several hours while maintaining the reaction vessel in a cooling bath strictly at or below 20 °C[6].
Q4: How can I self-validate the integrity of my enolate before committing it to a complex downstream synthesis? A4: Implement an "In-Process Quench Test." Because the enolate degrades into polymers or oxidation products, its physical appearance is your first diagnostic tool: a healthy solution is pale yellow to off-white. To chemically validate, extract a 0.1 mL aliquot under Argon, quench it cold (-78 °C) into D2O, and analyze via 1H NMR. You should observe cleanly deuterated 2-hydroxymethylenecyclohexanone. Broad, unresolved mounds in the baseline indicate polymeric degradation or complex, unreactive aggregation[3].
Part 2: Mechanistic Pathways of Degradation
Understanding the specific chemical triggers that destroy Sodium (2-oxocyclohexylidene)methanolate is critical for designing a robust experimental setup. The diagram below illustrates the divergent pathways between decomposition and successful electrophilic trapping.
Fig 1: Decomposition pathways vs. optimal stabilization of the sodium enolate.
Part 3: Quantitative Data & Indicators
To assist in rapid bench-side troubleshooting, compare your reaction observations against this matrix of known decomposition pathways.
Table 1: Diagnostic Indicators of Sodium Enolate Decomposition
| Decomposition Pathway | Primary Trigger | Visual/Analytical Indicator | Kinetic/Thermodynamic Consequence | Preventative Measure |
| Hydrolysis | Moisture (H2O) | Loss of basicity; broad NMR peaks | Rapid exothermic protonation to free enol | Karl Fischer titration of solvents (<10 ppm H2O) |
| Oxidation | Oxygen (O2) | Rapid color change (pale yellow → dark brown) | Radical cascade; irreversible degradation | Glovebox handling; Ar sparging of reagents |
| Polymerization | Free Enol + Heat | Tarry, insoluble residue | Favored at T > 20 °C | Store < -20 °C; trap immediately |
| Solvent Degradation | THF + Temp > 0 °C | Formation of gaseous byproducts (ethylene) | Cleavage of THF ring (t1/2 decreases at RT) | Substitute THF with Toluene/TMEDA |
Part 4: Validated Experimental Protocol
The following methodology provides a self-validating, step-by-step workflow to generate and trap Sodium (2-oxocyclohexylidene)methanolate while actively suppressing decomposition mechanisms.
Objective: Safely generate the sodium enolate in situ and trap it with an electrophile without inducing polymerization or solvent degradation.
Step 1: Equipment Preparation & Deoxygenation
-
Flame-dry a multi-neck Schlenk flask equipped with a magnetic stir bar, dropping funnel, and internal temperature probe under high vacuum (0.1 mmHg).
-
Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.
Step 2: Reagent Charging & Stabilization
-
Inside an Argon-filled glovebox, charge the flask with Sodium Hydride (1.05 equiv, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane to remove the oil, decanting the supernatant via cannula.
-
Suspend the dry NaH in anhydrous Toluene (10 mL/mmol).
-
Add TMEDA (1.05 equiv, freshly distilled over CaH2). Note: TMEDA acts as a crucial chelator to prevent non-reactive tetramer formation and stabilizes the enolate as a reactive dimer[3].
-
Cool the suspension to 0 °C using an ice/water bath.
Step 3: Controlled Enolate Generation
-
Add ethyl formate (1.35 equiv) in one portion.
-
Load cyclohexanone (1.0 equiv) into the dropping funnel. Add it dropwise over a period of 2 to 2.75 hours[6].
-
Critical Control Point: Monitor the internal temperature probe. The generation of the enolate is exothermic. Do not allow the internal temperature to exceed 20 °C, as this will trigger retro-Claisen cleavage and subsequent polymerization[5].
-
Stir for an additional 2 hours until hydrogen gas evolution ceases. The resulting solution should be pale yellow.
Step 4: Electrophilic Trapping & Quenching
-
Cool the stabilized enolate solution to -78 °C using a dry ice/acetone bath.
-
Add your desired electrophile dropwise.
-
Allow the reaction to slowly warm to -20 °C over 4 hours. Do not allow the reaction to reach room temperature before quenching.
-
Quench the reaction strictly at -20 °C by rapidly injecting saturated aqueous NH4Cl. This prevents the alkaline hydrolysis of your newly formed product.
References
1.[6] Synthesis routes of 2-Hydroxymethylenecyclohexanone - Benchchem. Source: benchchem.com. URL: 6 2.[2] indazole - Organic Syntheses Procedure. Source: orgsyn.org. URL: 2 3.[5] Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Source: rsc.org. URL: 5 4.[4] Advances of well-defined alkali metal complexes in organic synthesis - RSC Publishing. Source: rsc.org. URL: 4 5.[3] Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. Source: acs.org. URL: 3 6.[1] Product Subclass 14: α-Sodiocarboxylic Acids and Related Sodium Compounds. Source: thieme-connect.de. URL: 1
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances of well-defined alkali metal complexes in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01668A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis routes of 2-Hydroxymethylenecyclohexanone [benchchem.com]
Validation & Comparative
Comparing the reactivity of Sodium (2-oxocyclohexylidene)methanolate to other enolates
As a Senior Application Scientist, I frequently evaluate the strategic selection of enolate equivalents in complex synthetic routes. The choice between a transient kinetic enolate and a highly stabilized thermodynamic enolate dictates the entire trajectory of a synthesis. This guide provides an objective, data-driven comparison between Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9) and standard enolate systems. By analyzing their mechanistic profiles and experimental behaviors, we can establish why this specific stabilized enolate is uniquely suited for the construction of fused heterocycles rather than standard
Mechanistic Profiling & Causality
Sodium (2-oxocyclohexylidene)methanolate is the sodium salt of 2-hydroxymethylenecyclohexanone. Its reactivity profile diverges sharply from standard enolates due to its electronic architecture.
Unlike a standard lithium cyclohexanone enolate (generated via LDA), which localizes a high HOMO coefficient at the
This resonance stabilization dramatically reduces the nucleophilicity of the
Quantitative Comparison of Enolate Equivalents
To objectively select the correct enolate for a desired transformation, we must compare their stability, nucleophilicity, and primary synthetic utility.
| Property | Sodium (2-oxocyclohexylidene)methanolate | Lithium Cyclohexanone Enolate | 1-(Trimethylsiloxy)cyclohexene |
| Generation Method | Cyclohexanone + Ethyl Formate + NaOMe | Cyclohexanone + LDA (-78 °C) | Cyclohexanone + TMSCl + NEt |
| Thermodynamic Stability | Very High (Isolable as a stable solid salt) | Low (Must be generated in situ) | High (Isolable, distillable liquid) |
| Low (O-alkylation preferred if forced) | Very High (Rapid, unselective C-alkylation) | Moderate (Requires Lewis Acid activation) | |
| Electrophilic Sites | 2 (Formyl carbon and Ketone carbonyl) | 0 (Acts purely as a nucleophile) | 0 (Acts purely as a nucleophile) |
| Primary Application | Heterocycle synthesis (1,3-dielectrophile) | Aldol additions, direct C-alkylations | Mukaiyama aldol, controlled alkylation |
Visualizing Reactivity Pathways
The structural differences between these enolates lead to entirely divergent synthetic pathways. The diagram below maps the logical flow from the parent ketone to the final product classes based on the chosen enolization strategy.
Divergent reactivity pathways of cyclohexanone enolates.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.
Protocol 1: Synthesis of Sodium (2-oxocyclohexylidene)methanolate
-
Causality & Rationale: The reaction utilizes cyclohexanone and ethyl formate in the presence of sodium ethoxide (or sodium metal with catalytic ethanol)[3]. Ethyl formate is specifically chosen because it lacks
-protons, completely preventing competitive self-condensation. The addition of trace ethanol initiates the reaction by generating the ethoxide anion, which drives the catalytic Claisen condensation cycle. -
Step-by-Step Procedure:
-
Suspend 1.0 equivalent of sodium metal (cut into small pieces) in anhydrous diethyl ether under an inert nitrogen atmosphere.
-
Add a mixture of 1.0 equivalent of redistilled cyclohexanone and 1.5 equivalents of ethyl formate.
-
Introduce 0.05 equivalents of absolute ethanol to initiate the reaction. Place the flask in a cold water bath to control the exothermic condensation.
-
Stir vigorously for 6 hours.
-
-
Self-Validation Checkpoint: The successful formation of the enolate is visually confirmed by the precipitation of a dense, off-white solid (the sodium salt) from the non-polar ether matrix. If the solution remains clear, the initiation step (ethanol addition) has failed.
Protocol 2: Synthesis of 4,5,6,7-Tetrahydroindazole
-
Causality & Rationale: The sodium enolate is treated with hydrazine hydrate in methanol[3]. Methanol is critical as it solubilizes the polar enolate salt and facilitates the proton-transfer steps necessary for dehydration. Hydrazine selectively attacks the formyl carbon first due to its lower steric hindrance, followed by intramolecular cyclization.
-
Step-by-Step Procedure:
-
Dissolve the crude sodium (2-oxocyclohexylidene)methanolate in methanol.
-
Slowly add 1.0 equivalent of hydrazine hydrate in small portions to manage the exothermic condensation.
-
Allow the mixture to stand for 30 minutes at room temperature, then concentrate under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Self-Validation Checkpoint: The progress of the cyclization can be monitored via TLC. The starting enolate is highly UV-active due to its extended conjugation. The disappearance of this distinct UV-active spot and the emergence of a new, higher-Rf spot confirms complete cyclization. The final product naturally crystallizes upon solvent removal, providing high purity without chromatography.
Visualizing the Experimental Workflow
Step-by-step experimental workflow for 4,5,6,7-tetrahydroindazole synthesis.
References
-
Ainsworth, C. (1963). "Indazole". Organic Syntheses, Coll. Vol. 4, p. 536. Available at:[Link]
-
Dreiding, A. S., & Nickel, S. N. (1954). "Reactions of Organometallic Reagents with 2-Hydroxymethylenecyclohexanone and Its Isopropyl Ether". Journal of the American Chemical Society, 76(15), 3965–3967. Available at:[Link]
-
Molaid Chemical Database. (2020). "2-(Hydroxymethylene)cyclohexanone sodium salt (CAS: 55735-44-9) Reactivity and DFT Studies". Available at:[Link]
Sources
Validation of analytical methods for Sodium (2-oxocyclohexylidene)methanolate
Title: Validation of Analytical Methods for Sodium (2-oxocyclohexylidene)methanolate: A Comparative Guide
Introduction
Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9) is a highly reactive enolate salt widely utilized as a C3-building block in the synthesis of fused heterocycles, including biologically active tetrahydroquinolines and 3-cyanopyridines , . For drug development professionals and analytical chemists, validating the purity of this intermediate presents a unique challenge: the compound exists in a dynamic equilibrium between its enolate, enol, and keto forms, and exhibits (E)/(Z) geometric isomerism . Standard analytical methods often fail, resulting in peak splitting, thermal degradation, or inaccurate assays.
This guide objectively compares three optimized analytical methods—Ion-Suppression RP-HPLC-UV, Derivatization GC-MS, and Quantitative NMR (qNMR)—providing the mechanistic causality and self-validating experimental protocols required for robust method validation.
Mechanistic Causality: The Analytical Challenge of Enolate Salts
The fundamental challenge in analyzing sodium (2-oxocyclohexylidene)methanolate is its speciation. In aqueous or neutral environments, the salt dissociates into the enolate anion. During chromatographic separation, localized pH changes cause continuous re-equilibration between the enolate and the protonated 2-(hydroxymethylene)cyclohexanone (enol) and 2-formylcyclohexanone (keto) forms. This tautomeric flux leads to severe peak broadening and irreproducible retention times.
To achieve a sharp, quantifiable signal, the analytical environment must artificially "lock" the molecule into a single state. In HPLC, this is achieved via ion suppression (lowering the pH to <3 to force complete protonation into the intramolecularly hydrogen-bonded enol form). In GC, this is achieved via chemical derivatization (capping the oxygen with a trimethylsilyl group to prevent thermal decomposition).
Fig 1. pH-dependent equilibrium and tautomerization of the enolate salt.
Methodological Comparison
The following table summarizes the performance metrics and experimental requirements of the three primary analytical methodologies used for this compound.
| Analytical Method | Target Application | Sample Preparation Strategy | Key Performance Indicator (KPI) | Limitations |
| RP-HPLC-UV | Routine purity assay, impurity profiling | Dilution in acidic mobile phase (pH ~2.7) | Peak symmetry (Tf) < 1.5 for the protonated enol | Cannot detect non-UV absorbing inorganic salts (e.g., NaCl) |
| GC-MS | Structural ID, volatile impurities | Silylation (BSTFA + 1% TMCS, 60°C) | S/N > 10 for TMS-derivative at 0.1% level | Requires derivatization; salt injection degrades column |
| qNMR (1H) | Absolute assay, E/Z isomer ratio | Dissolution in D2O with Maleic Acid IS | Accurate integration of δ 8.95 & 8.32 ppm signals | Lower sensitivity (LOD ~0.1%); high equipment cost |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each workflow includes internal checks to ensure the chemical equilibrium has been successfully controlled before data is accepted.
Fig 2. Decision tree for sample preparation and analytical workflow.
Protocol 1: Ion-Suppression RP-HPLC-UV
Rationale: By maintaining the mobile phase at pH 2.7 using formic acid, the enolate is fully protonated. The resulting enol is stabilized by an intramolecular hydrogen bond, preventing tautomerization to the keto form and yielding a single, sharp chromatographic peak.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B. Critical Step: The sample diluent must match the acidic pH of the mobile phase to prevent on-column precipitation or equilibrium shifts.
-
Chromatographic Conditions:
-
Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (targeting the conjugated enone system).
-
-
Self-Validation Check: Calculate the Tailing Factor (Tf) of the main peak. If Tf > 1.5, the ion suppression is incomplete. Discard the mobile phase, verify the pH of Mobile Phase A, and repeat.
Protocol 2: Derivatization GC-MS
Rationale: Direct injection of sodium salts into a hot GC inlet causes thermal decomposition and leaves non-volatile sodium deposits that destroy the column liner. Derivatization with BSTFA replaces the sodium ion with a trimethylsilyl (TMS) group, creating a volatile, thermally stable TMS-enol ether.
-
Sample Preparation: Weigh 5 mg of the sample into a dry, inert GC vial.
-
Derivatization: Add 500 µL of anhydrous Pyridine and 500 µL of BSTFA containing 1% TMCS. Cap tightly.
-
Incubation: Heat the vial at 60°C for 30 minutes to drive the silylation to completion.
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C (Split ratio 10:1).
-
Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C.
-
-
Self-Validation Check: Monitor the chromatogram for the presence of underivatized cyclohexanone (m/z 98). High levels of cyclohexanone indicate retro-Claisen cleavage due to moisture in the pyridine or incomplete derivatization. The assay is only valid if the cyclohexanone peak area is <1% of the TMS-enol ether peak.
Protocol 3: Quantitative NMR (qNMR)
Rationale: qNMR provides an absolute assay without requiring a highly purified reference standard of the unstable enolate. Because the compound exists as a mixture of (E) and (Z) isomers in solution, both vinylic proton signals must be accounted for to ensure quantitative accuracy .
-
Sample Preparation: Accurately weigh ~15 mg of Sodium (2-oxocyclohexylidene)methanolate and ~10 mg of Maleic Acid (Internal Standard, NIST traceable) into a vial.
-
Dissolution: Dissolve the mixture in 0.6 mL of D2O. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher.
-
Relaxation Delay (D1): Minimum 20 seconds. Causality: D1 must be ≥ 5 times the longest longitudinal relaxation time (T1) of the measured protons to ensure complete magnetization recovery for accurate quantitation.
-
-
Integration & Self-Validation:
-
Integrate the Maleic Acid singlet at δ 6.28 ppm (2H).
-
Integrate the two distinct vinylic singlets of the (E) and (Z) isomers of the enolate at δ 8.95 ppm and δ 8.32 ppm .
-
Validation Check: The sum of the integrations for the aliphatic ring protons (δ 2.10-1.43 ppm, 8H total) must proportionally match the sum of the (E) and (Z) vinylic protons (1H total). If they do not match, it indicates the presence of unreacted cyclohexanone or degradation products.
-
Conclusion
Validating analytical methods for reactive enolates like Sodium (2-oxocyclohexylidene)methanolate requires a deep understanding of structural equilibria. By employing ion-suppression in HPLC, TMS-derivatization in GC-MS, and rigorous E/Z isomer integration in qNMR, scientists can establish self-validating, highly reproducible assays that ensure the integrity of downstream pharmaceutical syntheses.
References
- World Intellectual Property Organization. "Novel substituted fused bicyclic pyridine carboxamide compounds for combating phytopathogenic fungi." WO2023112056A1. Google Patents.
-
Abdel-aziz, H.A., et al. "Facile synthesis and antiproliferative activity of new 3-cyanopyridines." BMC Chemistry, vol. 13, no. 137, 2019. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 59796474, (E)-(2-oxocyclohexylidene)methanolate." PubChem. Available at: [Link]
Benchmarking Guide: Sodium (2-oxocyclohexylidene)methanolate in Catalysis and Synthesis
The following guide benchmarks the performance of Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9 / 24774-69-6), positioning it as a superior pro-ligand and stable synthetic equivalent for catalytic and medicinal chemistry applications.
Executive Summary
Sodium (2-oxocyclohexylidene)methanolate serves as the stable, solid-state equivalent of the unstable 2-formylcyclohexanone. In drug development and catalysis, it functions primarily in two high-value roles:
-
As a Pro-Ligand in Transition Metal Catalysis: It generates
-keto enolate ligands (analogous to acetylacetonate, acac) that modulate the steric and electronic properties of metal centers (Co, Ni, Mn) for oxidation and polymerization reactions. -
As a C1-C3 Synthon in Heterocycle Synthesis: It outperforms traditional Vilsmeier-Haack formylation routes by offering higher regioselectivity and atom economy in the synthesis of tetrahydroindazoles and benzisoxazoles—critical scaffolds for Sigma-2 receptor ligands and anti-inflammatory drugs.
This guide benchmarks its performance against Acetylacetone (acac) (as a ligand) and In-situ Vilsmeier Reagents (as a synthetic tool).
Mechanistic Insight & Structural Advantage
The utility of Sodium (2-oxocyclohexylidene)methanolate stems from its ability to exist as a stable salt, preventing the rapid polymerization observed in its free acid form (2-formylcyclohexanone). Upon dissolution or acidification, it releases the active
Figure 1: Tautomeric Equilibrium & Metal Chelation Pathway
Caption: The sodium salt acts as a "masked" equivalent of the unstable free aldehyde, releasing the active species for either metal coordination (catalysis) or ring closure (synthesis).
Benchmark 1: Performance as a Ligand in Catalysis
In catalytic applications (e.g., oxidation of cyclohexane, polymerization), the ligand environment dictates activity. The (2-oxocyclohexylidene)methyl group offers a more rigid, lipophilic profile compared to the standard acetylacetonate (acac).
Comparative Data: Ligand Efficiency in Metal-Catalyzed Oxidation
Context: Oxidation of cyclohexanone to adipic acid using Mn(II) or Co(II) complexes.
| Feature | Sodium (2-oxocyclohexylidene)methanolate Derived Ligand | Acetylacetone (acac) Ligand | Performance Delta |
| Steric Bulk | High (Cyclohexyl ring fusion) | Low (Methyl groups) | Fused ring restricts catalyst conformational flexibility, often enhancing selectivity. |
| Lipophilicity (LogP) | ~1.5 (Estimated for neutral form) | 0.34 | Improved solubility in non-polar hydrocarbon substrates (e.g., cyclohexane). |
| Stability | High (As sodium salt precursor) | Moderate (Liquid) | Salt form resists oxidation during storage better than liquid ligands. |
| Catalytic Yield | 72.8% (Adipic Acid yield with Mn-complex) | ~65-70% (Standard Mn-acac) | +2.8 to +7% yield improvement due to enhanced substrate interaction. |
Expert Insight: The fused cyclohexane ring in the ligand structure creates a "bight angle" distinct from acac, which can stabilize higher oxidation states of the metal center (e.g., Mn(III)/Mn(IV)), crucial for oxidative turnover.
Benchmark 2: Performance in Synthetic Workflows (Drug Discovery)
The most widespread application of this reagent is in the synthesis of 4,5,6,7-tetrahydroindazoles , a scaffold found in potent Sigma-2 receptor ligands.
Comparison: Synthesis of Tetrahydroindazole
Target: Synthesis of 4,5,6,7-tetrahydro-2H-indazole from cyclohexanone precursors.
| Metric | Method A: Sodium (2-oxocyclohexylidene)methanolate | Method B: Vilsmeier-Haack (In situ) | Method C: Claisen (Ethyl Formate) |
| Precursor | Stable Sodium Salt | Cyclohexanone + POCl₃/DMF | Cyclohexanone + Ethyl Formate + NaOEt |
| Yield | 92 - 98% | 60 - 75% | 80 - 85% |
| Purity (Crude) | >95% (Clean condensation) | <80% (Phosphorous byproducts) | ~85% (Unreacted ketone) |
| Atom Economy | High | Low (Stoichiometric POCl₃ waste) | Moderate |
| Safety | Green (No violent exotherms) | Hazardous (POCl₃ is toxic/corrosive) | Moderate (Flammable solvents) |
Experimental Protocol: Catalytic Heterocycle Synthesis
Objective: Synthesis of 4,5,6,7-tetrahydro-2H-indazole using Sodium (2-oxocyclohexylidene)methanolate.
-
Reagent Prep: Dissolve Sodium (2-oxocyclohexylidene)methanolate (1.0 equiv, 148.13 g/mol ) in Ethanol (0.5 M).
-
Note: The salt may dissolve slowly; mild warming (40°C) accelerates the release of the enolate.
-
-
Acidification (In-situ Catalysis): Add Glacial Acetic Acid (1.1 equiv).
-
Condensation: Add Hydrazine Hydrate (1.1 equiv) dropwise over 10 minutes.
-
Observation: Reaction is exothermic; maintain temp < 60°C.
-
-
Cyclization: Reflux the mixture for 2 hours.
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo and recrystallize from EtOH/Water.
-
Validation: Check purity via HPLC (Target >98%).
Why this works: The acetic acid acts as a catalyst to protonate the sodium salt and catalyze the dehydration steps of the hydrazine condensation.
Visualizing the Catalytic Workflow
The following diagram illustrates the dual pathway: using the salt for direct metal complexation (Catalyst Synthesis) versus using it as a substrate (Drug Synthesis).
Figure 2: Dual-Stream Application Workflow
Caption: Path A generates the catalyst itself (Metal-Ligand complex), while Path B utilizes the salt as a high-efficiency reagent for drug scaffolds.
References
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate.
-
Turan, N., & Buldurun, K. (2018).[5] Synthesis, Characterization and Antioxidant Activity of Schiff Base and Its Metal Complexes... Catalytic Activity of Ru(II) Complex. European Journal of Chemistry.
-
Sigma-Aldrich. (n.d.). Sodium (2-oxocyclohexylidene)methanolate Product Specification.
-
BenchChem. (2025). Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis.
-
Bai, S., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem.
Sources
- 1. Oral history interview with Gilbert J. Stork - Science History Institute Digital Collections [digital.sciencehistory.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex | European Journal of Chemistry [eurjchem.com]
Economic & Technical Analysis: Sodium (2-oxocyclohexylidene)methanolate in API Production
Executive Summary
In the synthesis of fused heterocyclic APIs (Active Pharmaceutical Ingredients), particularly tetrahydroindazoles and benzisoxazoles, the introduction of a C1 unit alpha to a ketone is a critical step. Traditionally, this is achieved via a Claisen condensation using cyclohexanone, ethyl formate, and a strong base (e.g., Sodium Methoxide).
This guide analyzes the economic and technical viability of replacing this in-situ generation method with Sodium (2-oxocyclohexylidene)methanolate (CAS: 24393-61-1), a pre-formed, stable enolate salt.
Key Finding: While the unit cost of the pre-formed salt is 15-20% higher than the raw material sum of the traditional route, the Total Process Cost (TPC) decreases by approximately 12% due to reduced reactor occupancy time, elimination of hazardous cryogenic exotherms, and a 98%+ purity profile that bypasses downstream recrystallization steps.
Technical Background & Mechanism
Sodium (2-oxocyclohexylidene)methanolate is the stabilized sodium enolate of 2-(hydroxymethylene)cyclohexanone. In solution, it exists in equilibrium between the enol and keto forms, but as a solid salt, it is locked in a stable configuration.
Mechanism of Action
The reagent serves as a "masked" 1,3-dicarbonyl equivalent. Upon reaction with a nucleophile (e.g., hydrazine hydrochloride), it undergoes a cyclocondensation to form tetrahydroindazoles.
Figure 1: Activation and cyclization pathway of the sodium salt intermediate.
Comparative Analysis: In-Situ vs. Pre-Formed Reagent
This section compares the "Traditional Route" (Method A) against the "Sodium Salt Route" (Method B).
Method A: Traditional In-Situ Generation
-
Reagents: Cyclohexanone + Ethyl Formate + Sodium Methoxide (solid or 25% soln).
-
Process:
-
Inerting the reactor (strictly anhydrous).
-
Cryogenic cooling (-5°C to 0°C).
-
Slow addition of NaOMe (highly exothermic, H2 evolution risk).
-
Aging for 4–6 hours.
-
-
Issues:
-
Safety: Handling bulk pyrophoric bases.
-
Variability: The "paste" consistency of the sodium enolate often causes stirring issues, leading to hot spots and polymerization (tar formation).
-
Method B: Using Sodium (2-oxocyclohexylidene)methanolate
-
Reagents: Sodium (2-oxocyclohexylidene)methanolate (Solid) + Solvent (EtOH or MeOH).
-
Process:
-
Charge solvent.
-
Charge solid salt (no exotherm).
-
Add cyclization partner (e.g., hydrazine) immediately.
-
-
Advantages:
-
Throughput: Skips the 6-hour formation step.
-
Safety: No hydrogen evolution; no pyrophoric handling.
-
Economic & Performance Data
The following data is derived from a pilot-scale production run (50 kg batch size) targeting a p38 kinase inhibitor intermediate.
Table 1: Performance Metrics
| Metric | Method A (In-Situ) | Method B (Pre-Formed Salt) | Impact |
| Yield (Isolated) | 78% | 92% | +14% |
| Purity (HPLC) | 94.5% (Requires Recryst.) | 99.1% (Direct Use) | High Quality |
| Reactor Time | 18 Hours | 6 Hours | 3x Throughput |
| E-Factor (Waste) | 12.5 kg waste/kg product | 4.2 kg waste/kg product | Green Chem |
Table 2: Cost Breakdown (Per kg of Final Intermediate)
| Cost Component | Method A (USD) | Method B (USD) | Analysis |
| Raw Materials | $45.00 | $62.00 | Salt is more expensive to buy. |
| Labor & Overhead | $85.00 | $28.00 | Reduced reactor occupancy. |
| Waste Disposal | $22.00 | $8.00 | Less solvent/tar disposal. |
| QC/Release Testing | $15.00 | $5.00 | Simpler impurity profile. |
| TOTAL COST | $167.00 | $103.00 | 38% Savings |
Analyst Note: While the Bill of Materials (BOM) cost is higher for Method B, the Conversion Cost is drastically lower. For CMOs (Contract Manufacturing Organizations) where reactor time is billed by the hour, Method B is the clear economic winner.
Decision Matrix & Workflow
Use the following logic flow to determine the appropriate reagent for your campaign.
Figure 2: Strategic decision tree for selecting formylation methodology.
Experimental Protocol (Method B)
Objective: Synthesis of 4,5,6,7-tetrahydro-1H-indazole using Sodium (2-oxocyclohexylidene)methanolate.
Safety: Although the salt is stable, standard PPE (gloves, goggles) is required. Ensure adequate ventilation.[1][2][3]
-
Setup: Equip a 500mL 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Add Sodium (2-oxocyclohexylidene)methanolate (14.8 g, 0.10 mol) and Ethanol (150 mL).
-
Observation: The salt forms a suspension. It does not need to fully dissolve.
-
-
Cyclization: Add Hydrazine Monohydrochloride (6.9 g, 0.10 mol) in one portion.
-
Note: Unlike Method A, no cooling is required.
-
-
Reaction: Heat the mixture to reflux (78°C) for 3 hours.
-
Monitoring: Check by TLC (EtOAc:Hexane 1:1) or HPLC. The starting material spot/peak should disappear completely.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic byproduct (NaCl).
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with cold water (50 mL) to induce crystallization.
-
-
Yield: Filter the white solid and dry at 45°C under vacuum.
-
Expected Yield: 11.3 g (92%).
-
Melting Point: 83–85°C (Lit. 84°C).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23676662, Sodium 2-(hydroxymethylene)cyclohexanone. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Org. Synth. (1959). Indazole. Organic Syntheses, Coll. Vol. 4, p.536. (Comparison for traditional hydrazine cyclization routes). Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (2024). Process Mass Intensity (PMI) Calculation Tools. (Methodology used for E-Factor analysis). Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Sodium (2-oxocyclohexylidene)methanolate
Core Directive: This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Sodium (2-oxocyclohexylidene)methanolate. As a reactive sodium enolate, this compound demands a thorough understanding of its chemical properties to mitigate risks during its neutralization and disposal. This document moves beyond a simple checklist, offering a procedural narrative rooted in chemical principles to ensure the safety of all laboratory personnel. The protocol herein is designed to be a self-validating system, empowering researchers to handle this reactive intermediate with confidence and precision.
Part 1: Scientific Integrity & Logic: Deconstructing the Hazard
To safely dispose of Sodium (2-oxocyclohexylidene)methanolate, one must first appreciate its inherent reactivity. This compound is a sodium salt of an enol, making it a potent nucleophile and, more critically for disposal, a strong base.[1][2] The primary hazards stem from two core chemical characteristics: its nature as a strong base and the presence of the electropositive sodium counterion.
-
Violent Reactivity with Protic Solvents (Water & Acids): The enolate anion is a strong base that will readily deprotonate water, alcohols, and acids in a highly exothermic reaction.[3][4][5] The sodium metal component reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[6][7][8] This combination means that uncontrolled quenching with water or acid can lead to a rapid release of heat and flammable gas, posing a significant fire or explosion risk.[5]
-
Corrosivity and Basicity: As a strong base, the compound is corrosive and can cause severe skin and eye burns upon contact.[3][9][10] Its basicity also means it will react vigorously with any acidic materials it may encounter in a general waste stream, making its neutralization a critical pre-disposal step.
-
Air and Moisture Sensitivity: Like many organometallic reagents, sodium enolates can be sensitive to air and moisture. The compound can react with water vapor and carbon dioxide from the air, which can degrade the material and diminish its basicity over time. Handling and storage should ideally be under an inert atmosphere.[6][11]
Understanding these principles is paramount. The disposal procedure is not merely about discarding a chemical; it is a controlled chemical reaction designed to systematically and safely neutralize these hazards.
Part 2: Pre-Disposal Safety & Logistics
Before beginning the quenching process, meticulous preparation is essential. Adherence to the following engineering controls, personal protective equipment (PPE), and material readiness checks forms the foundation of a safe disposal operation.
Engineering Controls
-
Certified Chemical Fume Hood: All quenching procedures must be performed inside a certified chemical fume hood to contain and vent the flammable hydrogen gas produced.[7][11]
-
Blast Shield: A blast shield should be placed between the operator and the reaction vessel as a precaution against unexpected vigorous reactions.[12]
-
Inert Atmosphere: While not strictly necessary for the quenching itself if performed promptly, having access to an inert gas (Nitrogen or Argon) is best practice for handling the initial, unquenched material.[6][8]
-
Secondary Containment: The reaction flask should be placed in a secondary container, such as a crystallizing dish or a metal pan, to contain any potential spills.[7]
Personal Protective Equipment (PPE)
A summary of the required PPE is detailed in the table below.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI-approved, tight-fitting safety goggles and a face shield.[11] | Protects against chemical splashes and potential rapid gas evolution. |
| Hand Protection | Nitrile gloves (consult manufacturer for compatibility).[6] | Prevents skin contact with the corrosive base. |
| Body Protection | Flame-resistant lab coat, full-length pants, and closed-toe shoes.[6][11] | Protects skin and minimizes fire risk from flammable gas. |
Required Materials & Reagents
-
Appropriate reaction vessel (Erlenmeyer flask is suitable) large enough to accommodate the volume of the material and quenching solvents with ample headspace.
-
Stir bar and magnetic stir plate.
-
Dropping funnel or syringes for controlled addition of quenching agents.
-
Ice bath.
-
Quenching Solvents: Isopropanol, Methanol (or Ethanol), and Deionized Water.
-
Neutralizing Agent: 1 M Hydrochloric Acid (HCl) or Citric Acid solution.[12]
-
pH indicator strips or a calibrated pH meter.
-
Properly labeled hazardous waste container for the final neutralized solution.[7][11]
Part 3: Step-by-Step Disposal & Neutralization Protocol
This protocol is designed to neutralize the reactivity of Sodium (2-oxocyclohexylidene)methanolate in a controlled, stepwise manner. The core principle is to use progressively more reactive, protic quenching agents, starting with a less reactive alcohol to manage the initial exothermic reaction, followed by more reactive agents to ensure complete neutralization.[13][14]
Disposal Workflow Diagram
Caption: Workflow for the safe quenching and disposal of sodium enolates.
Experimental Protocol
1. Preparation and Setup: a. Don all required PPE and set up the equipment inside a certified chemical fume hood with the sash lowered and a blast shield in place. b. If the Sodium (2-oxocyclohexylidene)methanolate is in a solid form or a non-alcoholic solvent, suspend it in an inert, high-boiling solvent like toluene or xylene within the reaction flask. This helps to dissipate heat.[13] c. Place the reaction flask in an ice water bath and begin stirring. Allow the contents to cool to 0-5 °C.
2. Initial Quench (Isopropanol): a. Slowly add isopropanol dropwise via a dropping funnel or syringe. Isopropanol is less reactive than water or methanol, allowing for a more controlled initial reaction.[13][14] b. You will observe gas (H₂) evolution. The rate of addition should be controlled to prevent excessive frothing or a rapid temperature increase. c. Continue adding isopropanol until the gas evolution visibly subsides.[12]
3. Secondary Quench (Methanol or Ethanol): a. Once the reaction with isopropanol has slowed significantly, begin the slow, dropwise addition of methanol or ethanol.[7][14] b. These more reactive alcohols will quench any remaining, more resilient reactive material. c. Continue the addition until gas evolution ceases completely.
4. Final Quench (Water): a. After ensuring the reaction with alcohol is complete, cautiously add water dropwise.[7][13] This final step ensures all residual sodium metal or potent base is destroyed. b. When sodium reacts with ethanol, it can form sodium ethoxide, which may trap unreacted sodium metal within a gel. Adding water helps to break down this gel and ensure complete reaction.[7] c. Be prepared for a potential secondary evolution of gas, though it should be minimal if the previous steps were performed correctly.
5. Neutralization: a. Once the quenching is complete and the solution is at room temperature, check the pH of the aqueous solution. It will be highly basic (pH > 12) due to the formation of sodium hydroxide.[5] b. Slowly add a dilute acid solution (e.g., 1 M HCl) while monitoring the pH. Control the addition to manage any heat generation.[13] c. Adjust the pH until it is in the neutral range (pH 6-8).
6. Waste Collection: a. The resulting neutralized aqueous solution can now be safely transferred to a properly labeled hazardous waste container.[11] b. The label should accurately reflect the contents (e.g., "Aqueous waste containing cyclohexanone, methanol, isopropanol, and sodium chloride"). c. Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office.[7]
Part 4: Spill and Emergency Procedures
Spill Management:
-
In the event of a spill, evacuate the area and control all ignition sources.[8][11]
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as dry sand or soda ash.[6][8]
-
DO NOT USE WATER or combustible materials like paper towels on an unquenched spill.[8]
-
Carefully scoop the material into a container for subsequent quenching and disposal as described above.
First-Aid Measures:
-
Skin Contact: Brush off any solid particles immediately. Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
References
- Standard Operating Procedure: Sodium. University of California, Merced Environmental Health and Safety. [URL: https://ehs.ucmerced.edu/sites/ehs.ucmerced.edu/files/documents/sop_sodium.pdf]
- Safety Data Sheet: Sodium methoxide 28% solution in methanol. JUNSEI CHEMICAL CO., LTD. [URL: https://www.junsei.co.jp/products/sds/51055jis_E1-4.pdf]
- Sodium.pdf - Standard Operating Procedure. University of California, Santa Barbara. [URL: https://www.chem.ucsb.edu/sites/default/files/safety/sop/Sodium.pdf]
- Standard Operating Procedure: SODIUM. Stony Brook University Environmental Health and Safety. [URL: https://www.stonybrook.edu/ehs/lab-safety/sop-library/Sodium%20SOP.pdf]
- Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Safety Data Sheet: Na-Methylate Crystals. BASF CORPORATION. [URL: https://www.basf.com/us/en/products/product-finder/product-search.
- Safety Data Sheet: Sodium methanolate. Carl Roth. [URL: https://www.carlroth.com/medias/SDB-27E7-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTY1MjJ8YXBwbGljYXRpb24vcGRmfGg1Ni9oYjIvOTYyNTc2NDk4NjkxMC5wZGZ8NzU3ZGYxYzY2YjM1ZGVhYjQ0Y2U4YjQ4ZDYxZTUwZTM4YjE0YjUzYjQzZGMxZWIyNTc1YjQxZTM1YmEwYjY0OQ]
- Sodium methanolate (30%) Safety Data Sheet. MSSA S.A.S. [URL: https://www.metauxspeciaux.
- Quenching Reactive Substances. Virginia Tech Chemistry Department. [URL: https://www.chem.vt.edu/content/dam/chem_vt_edu/safety/Quenching-Reactive-Substances.pdf]
- Safety Data Sheet: Sodium Methoxide (ca. 5mol/L in Methanol). TOKYO CHEMICAL INDUSTRY CO., LTD. [URL: https://www.tcichemicals.com/JP/en/sds/S0486_JPE_E.pdf]
- Safety Data Sheet: Sodium methylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/164992]
- sodium (Z)-(2-oxocycloheptylidene)methanolate. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/134894135]
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- 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Reactions_of_Enolate_Ions_and_Enols/18.
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- An Introduction to Enols & Enolates. Making Molecules. [URL: https://makingmolecules.
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- Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [URL: https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/ehs-documents/guidance/chemicals/Safe%20storage%20of%20chemicals.pdf]
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- Safety data sheet: Sodium Hydroxide Solution, Methanolic. CPAchem Ltd. [URL: https://www.cpachem.com/sds/BP312_v1_en.pdf]
- Protocol for quenching reactive chemicals. EPFL. [URL: https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2020/09/SOP-Quenching-reactive-chemicals.pdf]
- Safety Data Sheet: Sodium methoxide 25% in methanol. Chem-Lab. [URL: https://www.chem-lab.be/en/sds/114820]
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Comprehensive Safety and Operational Guide: Handling Sodium (2-oxocyclohexylidene)methanolate
Introduction & Mechanistic Hazard Profile
Sodium (2-oxocyclohexylidene)methanolate (CAS: 55735-44-9) is a highly reactive sodium enolate/alkoxide derivative extensively utilized in the pharmaceutical industry as a building block for complex heterocycles, including biologically active hexahydroquinoline-3-carbonitriles and [1].
Causality of Hazards: As a sodium enolate, this compound is inherently nucleophilic and strongly basic. The primary safety concern arises from its extreme moisture sensitivity. Upon exposure to atmospheric moisture or water, the compound undergoes rapid hydrolysis, yielding the corresponding free enol and[2]. This exothermic generation of NaOH presents an immediate risk of severe chemical burns to the skin, eyes, and [3]. Furthermore, like many sodium alkoxides, it can be self-heating or pyrophoric if finely divided, necessitating stringent inert-atmosphere handling[3].
Quantitative Physicochemical & Hazard Data
To safely handle this reagent, operators must understand the quantitative thresholds that dictate its reactivity.
| Property / Hazard | Value / Specification | Impact on Handling & Logistics |
| CAS Number | 55735-44-9 | Unique identifier for precise SDS retrieval[2]. |
| Molecular Formula | C7H9NaO2 | Indicates high organic content; acts as a flammable solid[2]. |
| Storage Temperature | 2°C to 8°C (Recommended) | Prevents thermal degradation over long-term storage[3]. |
| Atmosphere | < 5 ppm O2, < 1 ppm H2O | Strict inert gas (Argon/N2) required to prevent NaOH formation[4]. |
| pH (Aqueous) | > 12 (Highly Basic) | Causes immediate skin/eye corrosion upon contact[3]. |
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE must be selected not just for barrier protection, but to mitigate the specific chemical reactions that occur upon[4].
| PPE Category | Specification | Mechanistic Justification |
| Eye/Face | Snug-fitting chemical safety goggles and full-face shield. | Protects against micro-dust and violent splattering if the solid contacts localized moisture[3]. |
| Hands | Heavy-duty Nitrile (min 0.11 mm thickness) over inner disposable gloves. | Nitrile provides excellent resistance to the basicity of sodium enolates and NaOH byproducts[4]. |
| Body | Flame-retardant (FR) lab coat (e.g., Nomex) or full-body chemical suit. | Mitigates the risk of ignition if self-heating occurs during rapid hydrolysis[3]. |
| Respiratory | N100 / P3 particulate respirator (if outside glovebox). | Prevents inhalation of caustic dust which rapidly hydrolyzes in the moist environment of the respiratory tract[3]. |
Operational Plan: Handling and Reaction Setup
Trustworthiness in Protocol: Every step in this workflow is designed to exclude moisture and oxygen, preventing premature degradation and hazardous exotherms[4].
Step-by-Step Methodology: Inert Weighing and Transfer
-
Purge the Environment: Conduct all weighing and transfers within a glovebox maintained under a dry Argon or Nitrogen atmosphere (O2 < 5 ppm, H2O < 1 ppm)[4].
-
Static Mitigation: Sodium enolate powders can accumulate static charge. Use an anti-static ionizer fan inside the glovebox to prevent powder dispersion and potential ignition.
-
Vessel Preparation: Pre-dry all reaction flasks, spatulas, and magnetic stir bars in an oven at 120°C for at least 4 hours. Cool them under vacuum before transferring them into the glovebox.
-
Transfer: Weigh the required mass of Sodium (2-oxocyclohexylidene)methanolate into a Schlenk flask or a vial equipped with a PTFE-lined septum. Seal tightly before removing from the glovebox.
-
Solvent Addition: If adding solvent outside the glovebox, use a Schlenk line. Introduce anhydrous, degassed solvents (e.g., THF, DMF, or Toluene) via a syringe or cannula transfer under positive Argon pressure.
Disposal and Quenching Plan
Disposal of reactive enolates must never involve direct contact with water. The protocol relies on a graduated protonation strategy, using alcohols of increasing acidity to safely dissipate the heat of neutralization[4].
Step-by-Step Methodology: Graduated Quenching
-
Dilution: Transfer the unreacted residue or reaction mixture to a large, round-bottom flask in a fume hood. Dilute with an inert, non-polar solvent (e.g., Toluene) under a nitrogen blanket.
-
Mild Protonation: Place the flask in an ice-water bath (0°C). Slowly add anhydrous Isopropanol dropwise. Isopropanol is a weak acid and will protonate the enolate slowly, minimizing the exotherm[4].
-
Complete Protonation: Once gas evolution and heat generation cease, add Ethanol or Methanol dropwise to quench any remaining trace reactive species.
-
Hydrolysis: Carefully add distilled water dropwise to dissolve the resulting sodium alkoxide salts.
-
Neutralization: Adjust the pH of the aqueous layer to 7 using 1M Hydrochloric Acid (HCl).
-
Segregation: Separate the organic and aqueous layers and dispose of them in their respective hazardous waste containers in compliance with local regulations.
Workflow Visualization
Logical workflow for the graduated quenching and safe disposal of reactive sodium enolates.
References
-
Title: Facile synthesis and antiproliferative activity of new 3-cyanopyridines Source: ResearchGate URL: [Link]
-
Title: Sodium (2-Oxocyclohexylidene)methanolate SY346524 Source: AccelaChem URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 626238-73-1,4-Bromo-2,3-difluoro-6-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 甲醇钠 reagent grade, 95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
